N,O-Didesmethylvenlafaxine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSWXJSQCAEDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891441 | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135308-74-6 | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135308-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135308746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,O-DIDESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYW3W9739Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,O-Didesmethylvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N,O-Didesmethylvenlafaxine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Didesmethylvenlafaxine is a minor metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). Understanding the chemical structure and properties of venlafaxine's metabolites is crucial for a comprehensive understanding of its pharmacology, metabolism, and potential drug-drug interactions. This technical guide provides a detailed overview of the chemical structure, properties, and metabolic pathways related to this compound.
Chemical Structure and Identification
A critical point of clarification is the distinction between two isomeric didesmethylated metabolites of venlafaxine: this compound and N,N-Didesmethylvenlafaxine. These isomers differ in the position of the methyl group removal.
-
This compound: This metabolite results from the removal of one methyl group from the nitrogen atom (N-demethylation) and the methyl group from the methoxy (B1213986) group on the phenyl ring (O-demethylation).
-
N,N-Didesmethylvenlafaxine: This metabolite is formed by the removal of both methyl groups from the nitrogen atom (N,N-demethylation), while the methoxy group on the phenyl ring remains intact.[1]
This guide focuses on This compound .
Chemical and Physical Properties
The following tables summarize the key chemical identifiers and computed physical properties for this compound and its related isomers for comparative purposes.
Table 1: Chemical Identification of Venlafaxine Metabolites
| Identifier | This compound | N,N-Didesmethylvenlafaxine |
| IUPAC Name | 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol[2] | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
| CAS Number | 135308-74-6[3] | 93413-77-5 |
| Molecular Formula | C₁₅H₂₃NO₂ | C₁₅H₂₃NO₂[1] |
| SMILES String | CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O[1] |
Table 2: Computed Physicochemical Properties
| Property | This compound | N,N-Didesmethylvenlafaxine |
| Molecular Weight | 249.35 g/mol [2] | 249.35 g/mol [1] |
| Topological Polar Surface Area | 52.5 Ų | 52.5 Ų |
| Hydrogen Bond Donor Count | 3 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 5 | 5 |
| LogP (Predicted) | 2.1 | 2.5 |
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of this compound is a secondary metabolic step, occurring after the initial demethylation of venlafaxine to its primary metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV).[4]
This compound is formed through two main routes:
-
O-demethylation of N-desmethylvenlafaxine: This reaction is catalyzed by CYP2D6 and to a lesser extent by CYP2C19.[5]
-
N-demethylation of O-desmethylvenlafaxine: This step is primarily mediated by CYP2C19 and CYP3A4.[2]
Further metabolism of this compound can occur through glucuronidation.[4]
Metabolic pathway of venlafaxine to this compound.
Pharmacological Properties
The pharmacological activity of this compound is reported to be significantly lower than that of the parent drug, venlafaxine, and its major active metabolite, O-desmethylvenlafaxine.[5][6] While venlafaxine and ODV are potent inhibitors of both serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake, this compound is generally considered to be a minor, inactive metabolite.[7]
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC₅₀ or Kᵢ values) for the binding affinity of this compound to SERT and NET. This lack of data prevents a direct quantitative comparison with venlafaxine and its other metabolites in this guide.
Experimental Protocols
Similarly, specific and detailed protocols for in vitro and in vivo pharmacological characterization of this compound are not extensively published. However, a general workflow for assessing the binding affinity of a compound to neurotransmitter transporters using a radioligand binding assay is described below.
General Experimental Workflow: Radioligand Binding Assay
This diagram illustrates a typical workflow for determining the binding affinity of a test compound like this compound to a target receptor or transporter.
General workflow for a radioligand binding assay.
Conclusion
This compound is a minor, secondary metabolite of venlafaxine, formed through the further metabolism of O-desmethylvenlafaxine and N-desmethylvenlafaxine by CYP enzymes. While its chemical structure and position in the metabolic cascade are well-defined, there is a notable lack of quantitative data regarding its pharmacological activity. The available evidence suggests it is significantly less active than venlafaxine and its primary active metabolite. For researchers and drug development professionals, this compound serves as an important marker in comprehensive pharmacokinetic and drug metabolism studies of venlafaxine. Further research is warranted to fully quantify its pharmacological profile and to develop standardized synthetic and analytical protocols.
References
- 1. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. N-Desmethylvenlafaxine | C16H25NO2 | CID 3501942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. ClinPGx [clinpgx.org]
- 6. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N,O-Didesmethylvenlafaxine in the Venlafaxine Metabolic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. Its therapeutic efficacy is attributed to its ability to modulate the levels of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system. The pharmacokinetics of venlafaxine are complex, involving extensive hepatic metabolism that results in the formation of several metabolites. While the primary active metabolite, O-desmethylvenlafaxine (ODV), has been extensively studied, the role and characteristics of minor metabolites are less understood. This technical guide provides an in-depth exploration of N,O-didesmethylvenlafaxine (NODV), a minor metabolite in the venlafaxine metabolic cascade. We will delve into its formation, subsequent metabolic fate, pharmacological activity, and the analytical methodologies used for its characterization.
The Venlafaxine Metabolic Pathway
Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main initial metabolic routes are O-demethylation and N-demethylation.[1][2]
-
O-demethylation: This is the major metabolic pathway, predominantly catalyzed by CYP2D6, leading to the formation of the pharmacologically active metabolite O-desmethylvenlafaxine (ODV).[2][3] CYP2C9 and CYP2C19 also contribute to a lesser extent to this reaction.[2]
-
N-demethylation: A minor pathway mediated by CYP3A4 and CYP2C19, resulting in the formation of N-desmethylvenlafaxine (NDV).[2][4]
This compound (NODV) is a secondary, minor metabolite formed through the further metabolism of both ODV and NDV.[4][5] The formation of NODV is catalyzed by several CYP isoenzymes, including CYP2C19, CYP2D6, and CYP3A4.[4] Subsequently, NODV can be further metabolized to N,N,O-tridesmethylvenlafaxine or undergo glucuronidation to form this compound glucuronide, which is then excreted.[5][6] The specific UDP-glucuronosyltransferase (UGT) enzymes involved in the glucuronidation of desvenlafaxine (B1082) (ODV) include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17; however, the specific UGTs for NODV have not been definitively identified.[7]
In individuals who are poor metabolizers for CYP2D6, the metabolic pathway shifts, leading to increased plasma concentrations of venlafaxine and NDV, and consequently, potentially altered levels of NODV.[4]
Figure 1: Venlafaxine Metabolic Pathway
Pharmacological Activity of Venlafaxine and its Metabolites
The pharmacological activity of venlafaxine and its primary metabolite, ODV, lies in their ability to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET). The activity of the minor metabolites, including NODV, is reported to be significantly lower.
| Compound | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) |
| Venlafaxine | 82 | 2480 |
| O-Desmethylvenlafaxine (ODV) | Data suggests similar or slightly higher affinity than venlafaxine | Data suggests similar or slightly higher affinity than venlafaxine |
| N-Desmethylvenlafaxine (NDV) | Weaker than Venlafaxine | Weaker than Venlafaxine |
| This compound (NODV) | Lower affinity for receptor sites[8] | Lower affinity for receptor sites[8] |
Quantitative Pharmacokinetics
The pharmacokinetics of venlafaxine and ODV are well-characterized. However, detailed quantitative pharmacokinetic data for NODV in humans, such as Cmax, AUC, and half-life, are limited in publicly available literature. The existing data primarily focuses on the parent drug and its major active metabolite.
| Parameter | Venlafaxine | O-Desmethylvenlafaxine (ODV) |
| Half-life (t½) | ~5 hours[9] | ~11 hours[9] |
| Apparent Clearance (CL/F) | 1.3 ± 0.6 L/h/kg[9] | 0.4 ± 0.2 L/h/kg[9] |
| Volume of Distribution (Vd/F) | 7.5 ± 3.7 L/kg[9] | 5.7 ± 1.8 L/kg[9] |
Metabolic ratios of venlafaxine and its metabolites are significantly influenced by CYP2D6 genotype. In CYP2D6 poor metabolizers, the ratio of venlafaxine to ODV is increased, and the metabolic flux through the N-demethylation pathway is enhanced, leading to higher concentrations of NDV.[4] This altered metabolism likely impacts the formation and concentration of NODV.
Experimental Protocols
In Vitro Metabolism of Venlafaxine in Human Liver Microsomes
This protocol outlines a typical experiment to study the formation of venlafaxine metabolites, including NODV, in vitro.
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
Venlafaxine hydrochloride
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
2. Incubation Procedure:
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding venlafaxine (at various concentrations, e.g., 1-100 µM) and the NADPH regenerating system to the pre-warmed microsome mixture.
-
Incubate the reactions at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) to monitor metabolite formation over time.
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Centrifuge the terminated reaction mixtures (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
References
- 1. gpsych.bmj.com [gpsych.bmj.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. SMPDB [smpdb.ca]
- 6. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization and Rescue of VX Metabolism in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Architecture of N,O-Didesmethylvenlafaxine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the cytochrome P450 (CYP) enzymes responsible for the formation of N,O-didesmethylvenlafaxine (NODV), a tertiary metabolite of the antidepressant venlafaxine (B1195380). A comprehensive review of in vitro studies delineates the metabolic pathways, identifies the key CYP isoforms, and summarizes the available kinetic data. Detailed experimental protocols for assessing venlafaxine metabolism using human liver microsomes and recombinant CYP enzymes are provided to facilitate further research. Visual diagrams of the metabolic pathways and experimental workflows are included to offer a clear and concise understanding of the biotransformation process. This guide is intended to be a valuable resource for researchers and professionals involved in drug metabolism studies and the development of novel therapeutics.
Introduction
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, this compound (NODV) is a notable tertiary metabolite. Understanding the specific cytochrome P450 (CYP) enzymes that govern its formation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring patient safety. This guide details the enzymatic pathways leading to NODV formation, supported by experimental evidence.
Metabolic Pathways to this compound
The formation of NODV is a multi-step process involving the sequential demethylation of venlafaxine. The two primary precursor metabolites for NODV are O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV).
Formation of Precursor Metabolites
-
O-desmethylvenlafaxine (ODV): The O-demethylation of venlafaxine to ODV is the major metabolic pathway. This reaction is predominantly catalyzed by CYP2D6 , with minor contributions from CYP2C9 and CYP2C19 [1].
-
N-desmethylvenlafaxine (NDV): The N-demethylation of venlafaxine to NDV represents a minor metabolic route and is primarily mediated by CYP3A4 and CYP2C19 [1].
Conversion to this compound (NODV)
NODV is formed through the further metabolism of both ODV and NDV:
-
From O-desmethylvenlafaxine (ODV): The N-demethylation of ODV to NODV is principally catalyzed by CYP3A4 and CYP2C19 [2][3].
-
From N-desmethylvenlafaxine (NDV): The O-demethylation of NDV to NODV is mediated by CYP2D6 and CYP2C19 [2].
The following diagram illustrates the complete metabolic cascade leading to the formation of NODV.
References
- 1. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
N,O-Didesmethylvenlafaxine: An In-Depth Technical Guide on a Minor Metabolite of Venlafaxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary active metabolite, O-desmethylvenlafaxine (ODV), is well-characterized, other minor metabolites also play a role in the overall pharmacokinetic profile of the drug. This technical guide provides a comprehensive overview of N,O-didesmethylvenlafaxine (NODV), a secondary, minor metabolite of venlafaxine. This document details its metabolic pathway, the enzymes involved in its formation, and its pharmacological activity. Furthermore, it presents available quantitative data in structured tables and provides detailed experimental protocols for its analysis, along with mandatory visualizations to elucidate key processes.
Introduction
Venlafaxine is administered as a racemic mixture and is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The main metabolic pathway is O-demethylation to the pharmacologically active metabolite O-desmethylvenlafaxine (ODV), predominantly catalyzed by CYP2D6. A secondary, minor pathway is N-demethylation to N-desmethylvenlafaxine (NDV), mediated by CYP3A4 and CYP2C19. This compound (NODV) is a subsequent metabolite, formed from both ODV and NDV, making it a minor contributor to the overall metabolic profile of venlafaxine.[1] NODV is generally considered to have no known significant pharmacological effect.[1]
Metabolic Pathway of this compound Formation
The formation of NODV is a two-step process involving the demethylation of both the O-methyl and N,N-dimethyl groups of the parent venlafaxine molecule.
Primary Metabolism:
-
O-demethylation: Venlafaxine is converted to O-desmethylvenlafaxine (ODV) primarily by the CYP2D6 enzyme.[1]
-
N-demethylation: A smaller fraction of venlafaxine is converted to N-desmethylvenlafaxine (NDV) by CYP3A4 and CYP2C19.[1]
Secondary Metabolism (Formation of NODV):
-
NODV is formed through the N-demethylation of ODV or the O-demethylation of NDV. The enzymes responsible for these conversions include CYP2C19, CYP2D6, and CYP3A4.[2]
Further Metabolism and Excretion:
-
NODV can be further metabolized to N,N,O-tridesmethylvenlafaxine or undergo glucuronidation before being excreted in the urine.[1]
Quantitative Data
Quantitative data for NODV is limited as it is a minor metabolite. The following tables summarize the available information.
Table 1: Analytical Quantification of this compound in Human Plasma
| Parameter | Value | Matrix | Analytical Method |
| Analytical Measuring Range | 5 - 800 ng/mL | Human Plasma | LC-MS/MS |
This data is derived from a multiplexed assay for venlafaxine and its metabolites.
Table 2: Urinary Excretion of Venlafaxine and its Metabolites
| Compound | Percentage of Administered Dose Excreted in Urine |
| Unchanged Venlafaxine | ~5% |
| Unconjugated ODV | ~29% |
| Conjugated ODV | ~26% |
| Other Minor Metabolites (including NODV) | ~27% |
Note: The value for "Other Minor Metabolites" is a cumulative percentage and not specific to NODV alone.
Experimental Protocols
In Vitro Analysis of this compound Formation using Human Liver Microsomes
Objective: To determine the formation of NODV from venlafaxine, ODV, or NDV in the presence of human liver microsomes and to identify the contributing CYP enzymes.
Materials:
-
Venlafaxine, O-desmethylvenlafaxine, N-desmethylvenlafaxine, and this compound analytical standards
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Specific CYP inhibitors (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration ~0.2-0.5 mg/mL) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the substrate (venlafaxine, ODV, or NDV at various concentrations) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 10, 20, 30, 60 minutes) to determine the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Enzyme Phenotyping (Optional): To identify the specific CYP enzymes involved, repeat the incubation with the inclusion of selective CYP inhibitors.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of NODV.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a representative method for the simultaneous quantification of venlafaxine and its metabolites, including NODV, in human plasma. Parameters may require optimization based on the specific instrumentation used.
Objective: To accurately and precisely quantify the concentration of NODV in human plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of venlafaxine or another suitable compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Add 250 µL of acetonitrile.
-
Vortex the mixture for 5 seconds to ensure thorough mixing.
-
Centrifuge the tubes at high speed (e.g., 14,800 rpm) for 2 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Representative):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate NODV from other metabolites and endogenous plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for NODV and the IS need to be determined by direct infusion of the analytical standards. For NODV (C15H23NO2, MW: 249.35), a potential precursor ion would be [M+H]+ at m/z 250.2. Product ions would be determined experimentally.
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for each analyte.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of NODV to the IS against the concentration of the calibration standards.
-
Determine the concentration of NODV in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a minor, pharmacologically inactive metabolite of venlafaxine formed through secondary metabolic pathways involving several CYP enzymes. While its contribution to the overall clinical effect of venlafaxine is considered negligible, its characterization is essential for a complete understanding of the drug's disposition. The analytical methods and protocols outlined in this guide provide a framework for the accurate quantification of NODV in biological matrices, which is crucial for comprehensive pharmacokinetic and drug metabolism studies. Further research may be warranted to fully elucidate the kinetic parameters of its formation and its potential as a biomarker for specific CYP enzyme activities.
References
The Emergence of a Minor Metabolite: A Technical Guide to N,O-Didesmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the major active metabolite, O-desmethylvenlafaxine (ODV), has been well-characterized and is itself marketed as an antidepressant, the minor metabolites have received less attention. This technical guide provides an in-depth overview of the discovery and initial characterization of N,O-Didesmethylvenlafaxine (NODV), a minor metabolite of venlafaxine. This document will detail its metabolic pathway, methods for its synthesis and analytical quantification, and its known pharmacological properties, offering a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry.
Discovery and Metabolic Pathway
The discovery of this compound was not a singular event but rather an outcome of comprehensive metabolic studies of venlafaxine. As a minor metabolite, it was identified through the systematic characterization of venlafaxine's biotransformation pathways.[1][2] NODV is formed through the further metabolism of both O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV).[1][3] The enzymatic reactions leading to its formation are primarily catalyzed by cytochrome P450 isoenzymes, specifically CYP2C19, CYP2D6, and CYP3A4.[1][3]
The metabolic cascade leading to NODV can be visualized as follows:
As depicted, NODV represents a convergence point in the metabolic breakdown of venlafaxine's primary metabolites.
Pharmacological Characterization
Initial characterization of this compound has consistently indicated that it is a pharmacologically less active metabolite compared to venlafaxine and its major metabolite, ODV. Several studies have noted its lower affinity for the primary targets of venlafaxine, the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.[4]
Receptor Binding Affinity
While specific quantitative data on the binding affinities (Ki values) of NODV for key neurotransmitter transporters are not extensively available in the public domain, qualitative assessments describe its affinity as significantly lower than the parent compound and ODV.[4] For comparative purposes, the known binding affinities of venlafaxine and O-desmethylvenlafaxine (Desvenlafaxine) are presented below.
| Compound | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Dopamine Transporter (DAT) % Inhibition @ 100 µM |
| Venlafaxine | 82 | 2480 | - |
| O-Desmethylvenlafaxine (Desvenlafaxine) | 40.2 ± 1.6 | 558.4 ± 121.6 | 62% |
| This compound (NODV) | Lower Affinity (Qualitative) | Lower Affinity (Qualitative) | Not Reported |
Data for Venlafaxine and O-Desmethylvenlafaxine from Bymaster et al. (2001) and Deecher et al. (2006) respectively.[5][6]
The significantly weaker binding affinity of NODV for SERT and NET suggests that it contributes minimally to the overall pharmacological effects of venlafaxine.
Experimental Protocols
Synthesis of this compound
A potential synthesis could involve the N-methylation of a tridesmethylvenlafaxine precursor. The synthesis of O-desmethylvenlafaxine often proceeds through a tridesmethylvenlafaxine intermediate, which is then N,N-dimethylated.[7] A similar approach, but with a single N-methylation step, could yield this compound.
Note: This proposed synthesis is based on established chemical transformations for similar molecules and would require optimization and validation.
Analytical Quantification in Biological Matrices
The quantification of this compound in biological fluids such as plasma is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of this minor metabolite.
A general experimental protocol is as follows:
-
Sample Preparation:
-
Plasma samples are thawed and an internal standard is added.
-
Protein precipitation is performed using a solvent such as acetonitrile (B52724).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8]
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system.
-
Separation is achieved on a C18 reverse-phase column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol) is commonly used.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Ionization is typically performed using electrospray ionization (ESI) in positive mode.
-
Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for NODV and the internal standard are monitored.
-
Validation of the analytical method should be performed according to regulatory guidelines and typically includes the assessment of: [9]
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Conclusion
This compound is a minor metabolite of venlafaxine formed through the action of multiple CYP450 enzymes on the primary metabolites ODV and NDV. Its initial characterization has revealed it to be pharmacologically less significant than its parent compound and major metabolite, exhibiting lower affinity for the serotonin and norepinephrine transporters. While specific quantitative binding data remains to be fully elucidated in publicly accessible literature, established analytical techniques such as HPLC-MS/MS allow for its accurate quantification in biological matrices. A comprehensive understanding of all metabolites, including minor ones like NODV, is essential for a complete picture of a drug's disposition and potential for drug-drug interactions. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and pharmacology.
References
- 1. ClinPGx [clinpgx.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 4. [PDF] Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS/HPLC assay: a path to study these drugs’ intranasal administration | Semantic Scholar [semanticscholar.org]
- 5. Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers | Semantic Scholar [semanticscholar.org]
- 6. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
In Vitro Biological Activity of N,O-Didesmethylvenlafaxine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,O-Didesmethylvenlafaxine (NODV) is a minor metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). While the in vitro pharmacology of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), is well-characterized, specific quantitative data on the biological activity of NODV is limited in publicly available literature. This technical guide provides a comprehensive overview of the known in vitro biological activity of venlafaxine and its primary metabolites to offer a contextual understanding of NODV. The document summarizes quantitative binding affinity and reuptake inhibition data, details the experimental protocols for key assays, and presents visual diagrams of the metabolic and signaling pathways. The available evidence suggests that NODV possesses significantly lower affinity for monoamine transporters compared to its parent compounds.
Introduction
Venlafaxine is a first-in-class SNRI used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Its therapeutic efficacy is primarily attributed to the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV), which is also a potent SNRI.[3][4]
Further metabolism of venlafaxine and its metabolites, involving enzymes such as CYP3A4, CYP2C19, and CYP2D6, leads to the formation of other metabolites, including N-desmethylvenlafaxine (NDV) and this compound (NODV).[5][6] While ODV is pharmacologically active and contributes significantly to the therapeutic effect of venlafaxine, NODV is considered a minor metabolite with reportedly weaker pharmacological activity.[6][7] This guide focuses on consolidating the available in vitro data to elucidate the biological activity profile of NODV within the context of its metabolic lineage.
Quantitative In Vitro Biological Activity
While direct and comprehensive quantitative data for this compound's interaction with monoamine transporters are scarce, the in vitro activities of venlafaxine and O-desmethylvenlafaxine have been extensively studied. The data presented below serve as a critical reference for understanding the structure-activity relationships within the venlafaxine metabolic family.
Monoamine Transporter Binding Affinities (Ki)
The binding affinity of a compound for its target is a key indicator of its potency. The inhibition constant (Ki) represents the concentration of a ligand that will occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Target Transporter | Ki (nM) | Species | Radioligand | Reference |
| Venlafaxine | Human SERT | 82 | Human | [³H]Paroxetine | [8] |
| Human NET | 2480 | Human | [³H]Nisoxetine | [8] | |
| Rat SERT | 74 | Rat | [³H]Cyanoimipramine | [9] | |
| Rat NET | 1260 | Rat | [³H]Nisoxetine | [9] | |
| O-Desmethylvenlafaxine (Desvenlafaxine) | Human SERT | 40.2 ± 1.6 | Human | Not Specified | |
| Human NET | 558.4 ± 121.6 | Human | Not Specified |
It is important to note that sources suggest this compound has a lower affinity for these receptor sites compared to venlafaxine and O-desmethylvenlafaxine, though specific Ki values are not provided.
Monoamine Reuptake Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the compound required to inhibit 50% of the monoamine reuptake mediated by the transporters.
| Compound | Target Transporter | IC50 (nM) | Species | Substrate | Reference |
| O-Desmethylvenlafaxine (Desvenlafaxine) | Human SERT | 47.3 ± 19.4 | Human | [³H]5-HT | |
| Human NET | 531.3 ± 113.0 | Human | [³H]NE | ||
| Human DAT | Weak Inhibition (62% at 100 µM) | Human | Not Specified | [10] |
This compound is reported to be a weaker serotonin and norepinephrine reuptake inhibitor.[7]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the biological activity of compounds like this compound at monoamine transporters.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific transporter.
3.1.1. Materials
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine (B1211576) transporter (hDAT).
-
Radioligands:
-
For hSERT: [³H]Paroxetine or [³H]Citalopram.
-
For hNET: [³H]Nisoxetine or [³H]Mazindol.
-
For hDAT: [³H]WIN 35,428 or [³H]GBR-12935.
-
-
Test Compound: this compound (or other compounds of interest) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM imipramine (B1671792) for hSERT, 10 µM desipramine (B1205290) for hNET, 10 µM nomifensine (B1679830) for hDAT).
-
Scintillation Cocktail and Liquid Scintillation Counter .
-
Glass Fiber Filters and Filtration Apparatus .
3.1.2. Procedure
-
Membrane Preparation: Culture the transfected HEK293 cells to confluency. Harvest the cells, homogenize them in ice-cold assay buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, radioligand at its approximate Kd concentration, and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 4°C for some transporters) for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
3.2.1. Materials
-
Cell Lines: As described in the radioligand binding assay.
-
Radiolabeled Substrates: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).
-
Test Compound: this compound (or other compounds of interest) dissolved and serially diluted.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Non-specific Uptake Control: A known potent reuptake inhibitor (e.g., 10 µM fluoxetine (B1211875) for hSERT, 10 µM desipramine for hNET, 10 µM GBR 12909 for hDAT).
3.2.2. Procedure
-
Cell Plating: Plate the transfected cells in a 96-well culture plate and allow them to adhere and form a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with either uptake buffer alone (for total uptake), the non-specific uptake control, or serial dilutions of the test compound for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short period (typically 5-15 minutes) to allow for substrate uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis.
Visualization of Pathways
Metabolic Pathway of Venlafaxine
The following diagram illustrates the major metabolic pathway of venlafaxine, leading to the formation of its primary metabolites, including this compound.
General SNRI Signaling Pathway
This diagram depicts the general mechanism of action of an SNRI at the synaptic cleft and the potential downstream signaling effects.
Experimental Workflow for In Vitro Characterization
The logical flow for the in vitro characterization of a compound like this compound is outlined below.
Conclusion
This compound is a minor metabolite in the complex biotransformation pathway of venlafaxine. While comprehensive in vitro studies specifically characterizing its biological activity are not widely available, the existing literature strongly suggests that its affinity for and inhibition of the serotonin and norepinephrine transporters are significantly lower than that of venlafaxine and its major active metabolite, O-desmethylvenlafaxine. The data and protocols presented in this whitepaper provide a foundational understanding of the in vitro pharmacology of the venlafaxine family of compounds. Further research is warranted to definitively quantify the in vitro biological activity of this compound and to fully elucidate its potential, albeit likely minor, contribution to the overall pharmacological profile of venlafaxine.
References
- 1. benchchem.com [benchchem.com]
- 2. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. SMPDB [smpdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
N,O-Didesmethylvenlafaxine CAS Number and chemical identifiers.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N,O-Didesmethylvenlafaxine, a key metabolite of the widely prescribed antidepressant, venlafaxine (B1195380). This document will detail its chemical identifiers, metabolic pathway, and relevant experimental methodologies.
Core Chemical Data
This compound is a secondary amino compound that plays a role as a metabolite of the drug venlafaxine.[1] A structured summary of its key chemical identifiers is presented below for clear reference and comparison.
| Chemical Identifier | Value | Source |
| CAS Number | 135308-74-6 | [1][2] |
| IUPAC Name | 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | [1] |
| Chemical Formula | C15H23NO2 | [1][2] |
| Molecular Weight | 249.35 g/mol | [1][2] |
| PubChem CID | 3451347 | [1] |
| SMILES | CNC--INVALID-LINK--C2(CCCCC2)O | |
| InChI | InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | [1] |
Metabolic Pathway of Venlafaxine
This compound is a minor metabolite in the metabolic cascade of venlafaxine. The parent drug undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic route is O-demethylation to form O-desmethylvenlafaxine (ODV), a pharmacologically active metabolite. A secondary pathway involves N-demethylation to N-desmethylvenlafaxine (NDV). This compound is subsequently formed through the further metabolism of both ODV and NDV.
Experimental Protocols
Synthesis of this compound
Proposed Synthetic Strategy (Hypothetical):
-
Protection of the phenolic hydroxyl group of a suitable starting material like 4-hydroxyphenylacetonitrile.
-
Condensation with cyclohexanone (B45756) to introduce the cyclohexanol (B46403) moiety.
-
Reduction of the nitrile group to a primary amine.
-
Selective N-methylation to introduce a single methyl group on the amine.
-
Deprotection of the phenolic hydroxyl group to yield this compound.
Analytical Methodologies
The quantification of this compound, typically in biological matrices such as plasma or urine, is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and sensitive method for its detection and quantification.
General HPLC-MS/MS Method Outline:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used to isolate the analyte from the biological matrix and remove interfering substances.
-
Chromatographic Separation: A C18 reverse-phase HPLC column is typically employed to separate this compound from venlafaxine and its other metabolites. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient elution mode.
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and an internal standard.
Biological Activity
This compound is generally considered to be a minor and less pharmacologically active metabolite of venlafaxine compared to the parent drug and its major active metabolite, O-desmethylvenlafaxine. Its primary relevance in research and drug development is as a biomarker of venlafaxine metabolism and for completing the metabolic profile of the drug.
Conclusion
This technical guide provides essential information on this compound for researchers and professionals in the field of drug development. The provided chemical identifiers, metabolic pathway, and outlines of experimental methodologies serve as a foundational resource for further investigation and understanding of this venlafaxine metabolite. The development of a specific and efficient synthetic protocol for this compound remains an area for potential future research.
References
The Stereoselective Journey of Venlafaxine: An In-depth Technical Guide to the Metabolism of R- and S-N,O-didesmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective metabolism of the antidepressant venlafaxine (B1195380), with a specific focus on the formation of its R- and S-N,O-didesmethylvenlafaxine (NODV) metabolites. This document details the enzymatic pathways, presents quantitative kinetic data, outlines experimental protocols for in vitro studies, and provides visual representations of the metabolic cascade.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) administered as a racemic mixture of its R- and S-enantiomers. The metabolic fate of venlafaxine is complex and stereoselective, primarily governed by the polymorphic cytochrome P450 (CYP) enzymes. Understanding this stereoselectivity is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
The metabolism of venlafaxine proceeds through two primary pathways: O-demethylation and N-demethylation, leading to the formation of O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), respectively. Both ODV and NDV can undergo further demethylation to form the secondary metabolite, N,O-didesmethylvenlafaxine (NODV).[1] This guide delves into the specifics of the formation of the R- and S-enantiomers of NODV.
Enzymatic Pathways of Venlafaxine Metabolism
The biotransformation of venlafaxine is predominantly carried out by CYP2D6 and CYP2C19, with a minor contribution from CYP3A4. These enzymes exhibit distinct substrate stereoselectivity, which dictates the enantiomeric composition of the resulting metabolites.
-
CYP2D6: This enzyme is the primary catalyst for the O-demethylation of venlafaxine to its active metabolite, ODV. Notably, CYP2D6 displays a marked preference for the R-enantiomer of venlafaxine.
-
CYP2C19: This enzyme is mainly responsible for the N-demethylation of venlafaxine to NDV. In contrast to CYP2D6, CYP2C19 preferentially metabolizes the S-enantiomer of venlafaxine.
-
CYP3A4: This enzyme also contributes to the N-demethylation of venlafaxine, albeit to a lesser extent than CYP2C19.
The formation of this compound (NODV) occurs through the subsequent metabolism of the primary metabolites, ODV and NDV. The stereochemistry of NODV is dependent on the enantiomeric composition of its precursors and the enzymes involved in the secondary demethylation step. Both CYP2D6 and CYP2C19 are implicated in the conversion of NDV to NODV, while CYP2C19 and CYP3A4 can catalyze the conversion of ODV to NODV.[2]
Quantitative Data on Venlafaxine Metabolism
The following tables summarize the available quantitative data for the in vitro metabolism of venlafaxine. It is important to note that specific kinetic parameters for the stereoselective formation of R- and S-N,O-didesmethylvenlafaxine are not extensively reported in the current literature. The data presented here focuses on the formation of the primary metabolites, which are the precursors to NODV.
Table 1: In Vitro Kinetic Parameters for the Formation of O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) from Venlafaxine in Human Liver Microsomes
| Parameter | O-desmethylvenlafaxine (ODV) Formation | N-desmethylvenlafaxine (NDV) Formation | Reference |
| Vmax (nmol/min/mg protein) | 0.36 | 2.14 | [3] |
| Km (µM) | 41 | 2504 | [3] |
Table 2: In Vitro Kinetic Parameters for the Formation of O-desmethylvenlafaxine (ODV) by Recombinant CYP Enzymes
| CYP Isoform | Km (µM) | Reference |
| CYP2D6 | 23.2 | [3] |
Note: Vmax values for recombinant enzymes are often expressed in different units and are therefore not directly comparable to human liver microsome data without further information on enzyme concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of stereoselective venlafaxine metabolism.
In Vitro Metabolism of Venlafaxine using Human Liver Microsomes
This protocol outlines a general procedure for assessing the formation of venlafaxine metabolites in a human liver microsome (HLM) incubation system.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Venlafaxine (racemic or individual enantiomers)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Magnesium chloride (MgCl2)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for analytical quantification)
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, MgCl2, human liver microsomes, and venlafaxine solution. The final microsomal protein concentration and substrate concentration should be optimized based on preliminary experiments. A typical starting point is 0.2-0.5 mg/mL of microsomal protein and a substrate concentration range spanning the expected Km value.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Terminate the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated analytical method, such as chiral LC-MS/MS.
Chiral LC-MS/MS Analysis of Venlafaxine and its Metabolites
This protocol provides a general framework for the stereoselective quantification of venlafaxine and its metabolites. Specific parameters will need to be optimized for the instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral HPLC column (e.g., cellulose- or amylose-based)
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for chiral separation consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) with a specific pH. The exact composition and gradient will depend on the chiral stationary phase and the analytes.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible chromatography.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for venlafaxine and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each enantiomer of venlafaxine, ODV, NDV, and NODV, as well as the internal standard, must be optimized.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) should be optimized to achieve maximal signal intensity for all analytes.
Data Analysis:
-
Peak areas for each enantiomer are integrated, and the concentration is determined from a calibration curve prepared with known amounts of the respective enantiomers.
-
The enantiomeric ratio (e.g., R/S) can be calculated from the concentrations of the individual enantiomers.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.
Venlafaxine Metabolic Pathway
Caption: Stereoselective metabolic pathway of venlafaxine.
In Vitro Metabolism Experimental Workflow
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The stereoselective metabolism of venlafaxine to its N,O-didesmethylated metabolites is a complex process driven by the interplay of multiple CYP450 enzymes with distinct enantiomeric preferences. A thorough understanding of these pathways is paramount for the rational development of new chemical entities and for personalizing venlafaxine therapy. While significant progress has been made in elucidating the primary metabolic routes, further research is warranted to fully characterize the kinetics of R- and S-N,O-didesmethylvenlafaxine formation. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to conduct these crucial investigations.
References
Distribution of N,O-Didesmethylvenlafaxine in Brain Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the distribution of N,O-Didesmethylvenlafaxine (NODV), a minor metabolite of the antidepressant venlafaxine (B1195380), within brain tissue. While quantitative data for NODV in the brain is limited, this document synthesizes available information on venlafaxine metabolism, brain tissue analysis methodologies, and potential neuropharmacological implications. This guide addresses the significant gap in existing literature by presenting hypothetical quantitative data, detailed experimental protocols, and visualizations of relevant pathways to support further research in this area.
Introduction
Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites. The major active metabolite, O-desmethylvenlafaxine (ODV), has been the focus of most pharmacokinetic and pharmacodynamic studies. However, other minor metabolites, including N-desmethylvenlafaxine (NDV) and this compound (NODV), are also formed. Understanding the brain distribution of all metabolites is crucial for a complete comprehension of the overall pharmacological profile of venlafaxine. NODV is formed through the N-demethylation of ODV or the O-demethylation of NDV, processes catalyzed by enzymes such as CYP2C19, CYP2D6, and CYP3A4.[1] While considered a minor metabolite with potentially weak pharmacological activity, its presence and distribution in the central nervous system (CNS) have not been extensively quantified, representing a critical knowledge gap in the neuropharmacology of venlafaxine.
Metabolism of Venlafaxine to this compound
The biotransformation of venlafaxine is a complex process involving multiple enzymatic pathways. The formation of NODV is a secondary metabolic step, following the initial demethylation of the parent compound.
-
Primary Metabolism: Venlafaxine is primarily metabolized to ODV by CYP2D6. A smaller fraction is N-demethylated to NDV by CYP2C19 and CYP3A4.[1]
-
Formation of NODV: NODV is subsequently formed from these primary metabolites. ODV can undergo N-demethylation, and NDV can undergo O-demethylation, both pathways yielding NODV. These reactions are also mediated by CYP enzymes, primarily CYP2C19 and CYP3A4.[1][2]
References
In-Depth Technical Guide on N,O-Didesmethylvenlafaxine: Molecular Properties, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Molecular Properties
N,O-Didesmethylvenlafaxine is a secondary amine and a phenol, formed through the demethylation of both the O-methyl group on the phenyl ring and one of the N-methyl groups of venlafaxine (B1195380). Its fundamental molecular characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO₂ | [1][2] |
| Molecular Weight | 235.32 g/mol | [1][2] |
| Chemical Name | 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol | [1] |
| CAS Number (Base) | 149289-29-2 | [1][3] |
Metabolic Pathway of Venlafaxine
This compound is a minor metabolite in the complex biotransformation of venlafaxine. The metabolic process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The major pathway involves the O-demethylation of venlafaxine by CYP2D6 to form the pharmacologically active metabolite, O-desmethylvenlafaxine (ODV). A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV). Both ODV and NDV can then undergo further demethylation, catalyzed by CYP2C19, CYP2D6, and/or CYP3A4, to yield this compound.[4][5][6][7] this compound itself is considered to have no significant pharmacological effect.[5]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is not explicitly detailed in publicly available scientific literature. However, a conceptual synthetic route can be proposed based on the known synthesis of venlafaxine and its other metabolites. One plausible approach would involve the demethylation of a suitable precursor. For instance, selective demethylation of N-desmethylvenlafaxine at the O-methyl position could yield the desired product. Alternatively, a synthetic strategy could commence with a protected p-hydroxyphenylacetonitrile derivative and build the side chain, introducing the amino group at a later stage.
It is important to note that any proposed synthetic route would require significant optimization of reaction conditions, purification methods (such as column chromatography), and thorough analytical characterization (including NMR, mass spectrometry, and HPLC) to confirm the identity and purity of the final compound.
Quantification of this compound in Human Plasma by HPLC-MS/MS
The following protocol is a representative method for the simultaneous determination of venlafaxine and its metabolites, including this compound, in human plasma. This method is based on principles described in the scientific literature.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound or another suitable molecule not present in the sample)
-
Human plasma (blank, for calibration and quality control)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., C8 or mixed-mode) or liquid-liquid extraction solvents (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
3.2.2. Sample Preparation (Solid-Phase Extraction)
-
Precondition the SPE cartridge: Sequentially wash the C8 SPE cartridge with methanol followed by ultrapure water.
-
Sample Loading: To 500 µL of human plasma, add the internal standard. Vortex briefly and load the mixture onto the preconditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute the analytes from the cartridge using an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for HPLC-MS/MS analysis.
3.2.3. HPLC-MS/MS Conditions
| Parameter | Representative Value |
| HPLC System | A high-performance liquid chromatography system capable of gradient elution. |
| Column | A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Flow Rate | 0.3 mL/min. |
| Gradient Elution | A suitable gradient program to separate the analytes. For example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B). |
| Injection Volume | 5-10 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Ionization Mode | Positive ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the pure compounds. |
| Collision Energy | Optimized for each MRM transition. |
3.2.4. Data Analysis Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.
Logical Workflow for Method Development
The development of a robust analytical method for this compound quantification follows a logical progression of steps to ensure accuracy, precision, and reliability.
Conclusion
This technical guide has provided essential information on the molecular formula, weight, and metabolic context of this compound. The outlined HPLC-MS/MS protocol offers a robust framework for its quantification in biological matrices, which is fundamental for advancing research in drug metabolism and pharmacokinetics. Further research into the development of a scalable and efficient synthesis protocol for this compound would be beneficial for its use as a reference standard and for further pharmacological investigation.
References
Methodological & Application
Application Notes and Protocols for the Quantification of N,O-Didesmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N,O-Didesmethylvenlafaxine (NODDV), a minor metabolite of the antidepressant drug venlafaxine (B1195380). The protocols are intended for use in research, clinical, and drug development settings.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor. It is extensively metabolized in the liver to several metabolites, including the major active metabolite O-desmethylvenlafaxine (ODV) and other minor metabolites such as N-desmethylvenlafaxine (NDV) and this compound (NODDV)[1][2]. Accurate quantification of these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines validated analytical methods for the precise measurement of NODDV in biological matrices, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Analytical Methods Overview
The quantification of NODDV, often in conjunction with venlafaxine and its other metabolites, is typically achieved using chromatographic techniques. LC-MS/MS is the preferred method due to its high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological samples[3][4]. HPLC-UV methods, while generally less sensitive than LC-MS/MS, offer a more accessible and cost-effective alternative for certain applications[5][6].
Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective LC-MS/MS method for the simultaneous quantification of venlafaxine and its five metabolites, including NODDV, in plasma.
Quantitative Data Summary
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| This compound (NODDV) | 0.200 - 20.0 | 0.200 | 3.5 - 8.1 | 5.4 - 9.2 | -6.0 to 4.5 |
| Venlafaxine (VEN) | 15.0 - 6000 | 15.0 | 1.8 - 4.5 | 2.9 - 6.1 | -4.3 to 3.1 |
| O-Desmethylvenlafaxine (ODV) | 1.00 - 400 | 1.00 | 2.1 - 5.3 | 3.8 - 7.5 | -5.1 to 2.8 |
| N-Desmethylvenlafaxine (NDV) | 5.00 - 2000 | 5.00 | 2.5 - 6.2 | 4.1 - 8.3 | -3.7 to 1.9 |
| N,N-Didesmethylvenlafaxine (NNDDV) | 1.00 - 400 | 1.00 | 3.1 - 7.8 | 4.9 - 9.5 | -4.8 to 3.5 |
| Hydroxyvenlafaxine (OHV) | 10.0 - 4000 | 10.0 | 2.8 - 5.9 | 3.5 - 7.9 | -2.9 to 2.2 |
Data synthesized from a validated method for simultaneous quantification in rat plasma, which is indicative for human plasma applications.[3] A multiplexed assay in human plasma reported an analytical measuring range of 5-800 ng/mL for NODDV.[4]
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 50 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., venlafaxine-d6).
-
Vortex mix for 10 seconds.
-
Add 25 µL of 1 M sodium hydroxide (B78521) solution and vortex.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 µm)[3].
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Workflow Diagram
Caption: LC-MS/MS analytical workflow for this compound.
Application Note 2: Quantification of this compound in Human Plasma by HPLC-UV
This protocol provides a less sensitive but more accessible HPLC-UV method for the simultaneous determination of venlafaxine and its major metabolites. This method is suitable for pharmacokinetic studies where higher concentrations are expected.
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| This compound (NODDV) | 1 - 300 | 1 | 1.8 - 14.1 | 3.5 - 12.8 | -5.0 to 6.2 |
| Venlafaxine (VEN) | 1 - 300 | 1 | 2.1 - 11.5 | 4.2 - 10.1 | -4.3 to 5.5 |
| O-Desmethylvenlafaxine (ODV) | 1 - 300 | 1 | 2.5 - 13.2 | 3.8 - 11.7 | -3.8 to 4.9 |
Data is based on a validated HPLC-fluorescence method for venlafaxine and its metabolites, which can be adapted for UV detection, though sensitivity may differ.[8]
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 500 µL of plasma, add 50 µL of internal standard (e.g., citalopram) and 500 µL of buffer (e.g., phosphate (B84403) buffer, pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1100 Series or equivalent with a UV detector.
-
Column: ChromolithTM Performance RP-18e (100 mm × 4.6 mm)[8].
-
Mobile Phase: Methanol:Water (35:65, v/v) adjusted to pH 2.5 with phosphoric acid[8].
-
Flow Rate: 2 mL/min[8].
-
Detection Wavelength: 225 nm[5].
-
Injection Volume: 50 µL.
Metabolic Pathway of Venlafaxine
Caption: Metabolic pathways of venlafaxine.
General Bioanalytical Method Validation Workflow
The development and validation of a bioanalytical method is a critical process to ensure reliable data. The following diagram illustrates the key stages involved.
Caption: General workflow for bioanalytical method development and validation.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. scispace.com [scispace.com]
- 3. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Separation and Quantification of Venlafaxine and Its Major Metabolites
[For Researchers, Scientists, and Drug Development Professionals]
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of the antidepressant drug venlafaxine (B1195380) and its primary active metabolite, O-desmethylvenlafaxine (ODV), along with other key metabolites such as N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODV). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. The protocol outlines a reverse-phase HPLC approach with UV or fluorescence detection, providing the necessary sensitivity, linearity, accuracy, and precision for reliable analysis in various biological matrices and pharmaceutical formulations.
Introduction
Venlafaxine, marketed under brand names like Effexor, is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Following administration, venlafaxine undergoes extensive hepatic metabolism, primarily by the cytochrome P450 isoenzyme CYP2D6, to its active metabolite O-desmethylvenlafaxine (ODV).[1][3][4] ODV is pharmacologically as potent as the parent drug.[1][5] Minor metabolic pathways, mediated by CYP3A4 and CYP2C19, lead to the formation of N-desmethylvenlafaxine (NDV) and subsequently this compound (NODV).[3][6][7] Given the pharmacological activity of the primary metabolite, the simultaneous measurement of both venlafaxine and ODV is essential for accurate assessment of the drug's therapeutic effect and for pharmacokinetic profiling.
This document provides a detailed protocol for a reliable HPLC method to separate and quantify venlafaxine and its major metabolites.
Metabolic Pathway of Venlafaxine
Venlafaxine is primarily metabolized in the liver. The main pathway involves O-demethylation by CYP2D6 to form the active metabolite O-desmethylvenlafaxine (ODV). A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV). Both ODV and NDV can be further metabolized to this compound (NODV).[3][6][7]
HPLC Method Development Workflow
The development of a robust HPLC method involves several key stages, from initial parameter selection to final validation. The following diagram illustrates a typical workflow for developing a method for the separation of venlafaxine and its metabolites.
Experimental Protocols
Instrumentation and Chromatographic Conditions
This section provides recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase | Isocratic: Acetonitrile and 0.05 M Sodium Dihydrogen Phosphate Buffer (pH adjusted) in varying ratios (e.g., 28:72 v/v)[8]. Gradient elution can also be employed for separating more complex mixtures.[9] |
| Flow Rate | 0.5 - 1.5 mL/min[8][10] |
| Column Temperature | 30 - 60°C[8][10] |
| Injection Volume | 10 - 20 µL |
| Detection | UV/Vis Detector: 225-229 nm[9][11] or Fluorescence Detector: Excitation: 227-276 nm, Emission: 300-598 nm[8][10] |
Standard and Sample Preparation
Preparation of Standard Stock Solutions:
-
Accurately weigh approximately 10 mg of venlafaxine HCl, O-desmethylvenlafaxine, N-desmethylvenlafaxine, and this compound reference standards.
-
Dissolve each standard in a suitable solvent (e.g., methanol or mobile phase) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Store stock solutions at 2-8°C, protected from light.
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 10 - 1000 ng/mL).[8]
Sample Preparation from Biological Matrices (e.g., Plasma, Serum):
A robust sample preparation is critical to remove interfering substances and concentrate the analytes. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods.
Solid-Phase Extraction (SPE) Protocol: [12]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of plasma/serum, add an internal standard (e.g., haloperidol (B65202) or citalopram).[10][13]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analytes with 1 mL of a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the mobile phase and inject it into the HPLC system.
Liquid-Liquid Extraction (LLE) Protocol: [10]
-
To 1 mL of plasma/serum, add an internal standard.
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture for 2-5 minutes.
-
Centrifuge at 3000-4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Data Presentation and Quantitative Analysis
The following tables summarize typical quantitative data obtained from various published HPLC methods for venlafaxine and its metabolites.
Table 1: Chromatographic Parameters from a Representative HPLC-Fluorescence Method [8]
| Compound | Retention Time (min) | Linearity Range (ng/mL) | r² |
| O-desmethylvenlafaxine | ~3.5 | 10 - 1000 | 0.99969 |
| Venlafaxine | ~5.0 | 10 - 1000 | 0.99991 |
Table 2: Validation Parameters from a Representative HPLC-UV Method [11]
| Parameter | Venlafaxine | O-desmethylvenlafaxine |
| Linearity Range (ng/mL) | 5 - 1000 | 5 - 1000 |
| Limit of Quantification (LOQ) (ng/mL) | 5 | 5 |
| Intra-day Precision (%RSD) | < 11.5 | < 11.5 |
| Inter-day Precision (%RSD) | < 8 | < 8 |
| Accuracy (%RE) | -11.10 to 11.14 | -11.10 to 11.14 |
Table 3: Comparison of Detection Methods
| Detector | Advantages | Disadvantages |
| UV/Vis | Robust, widely available, suitable for higher concentrations. | Lower sensitivity compared to fluorescence, potential for interference. |
| Fluorescence | High sensitivity and selectivity, ideal for low concentrations in biological matrices.[14] | Not all compounds fluoresce, may require derivatization. |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the separation and quantification of venlafaxine and its major metabolites. The choice between UV and fluorescence detection will depend on the required sensitivity and the nature of the sample matrix. The detailed protocols for sample preparation and chromatographic analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and pharmaceutical analysis. This method can be readily implemented and validated for routine therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. Venlafaxine - Wikipedia [en.wikipedia.org]
- 2. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. SMPDB [smpdb.ca]
- 7. ClinPGx [clinpgx.org]
- 8. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of N,O-Didesmethylvenlafaxine in Biological Matrices by LC-MS/MS
Introduction
Venlafaxine (B1195380) (VEN) is a widely prescribed antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor.[1] It undergoes extensive metabolism in the body, primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] This process yields several metabolites, including the major active metabolite O-desmethylvenlafaxine (ODV), and other minor metabolites such as N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODDV).[1][2] While NODDV is considered less potent than VEN and ODV, its quantification alongside the parent drug and other metabolites is crucial for comprehensive pharmacokinetic studies, therapeutic drug monitoring (TDM), and in forensic toxicology to fully characterize the metabolic profile of venlafaxine.[2][3]
This application note details a robust and sensitive method for the simultaneous quantification of this compound, venlafaxine, and other key metabolites in biological matrices, primarily plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred technique due to its high sensitivity and selectivity, which are essential for detecting the typically low concentrations of metabolites like NODDV.[4]
Analytical Approach
The successful detection of this compound relies on three key stages: efficient extraction from the biological matrix, effective chromatographic separation, and sensitive, specific detection by mass spectrometry.
-
Sample Extraction: The primary challenge is to isolate the analytes from complex biological matrices like plasma, which contain proteins, lipids, and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is used to denature and precipitate plasma proteins.[3][5]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether).[6]
-
Solid-Phase Extraction (SPE): A highly selective method where analytes are retained on a solid sorbent (e.g., C8 or C18) and then eluted with a suitable solvent, providing excellent sample cleanup.[4][7]
-
-
Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is typically employed. A C18 or Phenyl column provides effective separation of venlafaxine and its structurally similar metabolites.[6][7] Gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier) and an organic solvent (acetonitrile or methanol) is used to resolve the analytes.[6]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source offers the best sensitivity and specificity.[8] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard, minimizing matrix interference and ensuring accurate quantification.[7]
Quantitative Data Summary
The following table summarizes the performance of various LC-MS/MS methods for the analysis of this compound (NODDV) and related compounds in biological matrices.
| Analyte | Matrix | Extraction Method | Analytical Method | Linear Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| This compound (NODDV) | Rat Plasma | Liquid-Liquid Extraction (LLE) | LC-MS/MS | 0.200 - 20.0 | 0.200 | Not Reported | [6] |
| This compound (NODDV) | Human Plasma | Protein Precipitation (PPT) | LC-MS/MS | 5 - 800 | 5 | >96% | [3] |
| This compound (DDV) | Human Plasma | Solid-Phase Extraction (SPE) | LC-MS/MS | 0.5 - 500 nmol/L | 0.5 nmol/L | >75% | [1] |
| Venlafaxine (VEN) | Rat Plasma | Liquid-Liquid Extraction (LLE) | LC-MS/MS | 15.0 - 6000 | 15.0 | Not Reported | [6] |
| O-Desmethylvenlafaxine (ODV) | Rat Plasma | Liquid-Liquid Extraction (LLE) | LC-MS/MS | 1.00 - 400 | 1.00 | Not Reported | [6] |
| N-Desmethylvenlafaxine (NDV) | Rat Plasma | Liquid-Liquid Extraction (LLE) | LC-MS/MS | 5.00 - 2000 | 5.00 | Not Reported | [6] |
| Venlafaxine (VEN) | Human Plasma | Solid-Phase Extraction (SPE) | LC-MS/MS | 3 - 300 | 3 | 95.9% | [4][7] |
| O-Desmethylvenlafaxine (ODV) | Human Plasma | Solid-Phase Extraction (SPE) | LC-MS/MS | 6 - 600 | 6 | 81.7% | [4][7] |
Experimental Workflow and Signaling Pathways
The overall workflow for the analysis of this compound from biological samples is depicted below.
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of N,O-Didesmethylvenlafaxine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Didesmethylvenlafaxine is a metabolite of the antidepressant drug venlafaxine (B1195380). Accurate quantification of this and other metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical monitoring. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples such as plasma, serum, and whole blood prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the solid-phase extraction of this compound from biological samples.
Signaling Pathways and Metabolites of Venlafaxine
Venlafaxine undergoes extensive metabolism in the body, primarily through the cytochrome P450 enzyme system. The major metabolic pathway involves O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV). Further demethylation leads to the formation of N-desmethylvenlafaxine (NDV) and subsequently this compound (DDV).
Caption: Metabolic pathway of Venlafaxine.
Experimental Workflow for SPE of this compound
The general workflow for the solid-phase extraction of this compound from biological samples involves sample pretreatment, column conditioning, sample loading, washing to remove interferences, and finally, elution of the analyte of interest.
Caption: General SPE workflow for this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of venlafaxine and its metabolites, including this compound, using solid-phase extraction.
Table 1: Linearity Ranges for Venlafaxine and its Metabolites in Plasma
| Analyte | Linearity Range (nmol/L) | Linearity Range (ng/mL) | Reference |
| Venlafaxine | 1 - 1000 | 3 - 300 | [1] |
| O-Desmethylvenlafaxine (ODV) | 1 - 1000 | 6 - 600 | [1] |
| N-Desmethylvenlafaxine (NDV) | 0.5 - 500 | 3 - 500 | [1] |
| This compound | 0.5 - 500 | - | [2][3] |
Table 2: Recovery and LLOQ Data
| Analyte | SPE Sorbent | Recovery (%) | LLOQ (nmol/L) | LLOQ (ng/mL) | Reference |
| Venlafaxine | C8 | > 75 | - | - | [2] |
| Venlafaxine | C18 | 95.9 | - | 3 | [1] |
| O-Desmethylvenlafaxine (ODV) | C18 | 81.7 | - | 6 | [1] |
| This compound | C8 | - | 0.25 - 0.5 | - | [2][3] |
Note: Direct recovery percentages for this compound were not explicitly stated in the reviewed literature; however, the successful validation of the method implies acceptable recovery.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the solid-phase extraction of venlafaxine and its metabolites, including this compound, from human plasma.
Protocol 1: SPE using Reversed-Phase (C8) Cartridges
This protocol is adapted from the method described by Kingbäck et al. (2010) for the simultaneous determination of venlafaxine and its three demethylated metabolites.[3]
Materials:
-
SPE Cartridges: C8, 100 mg, 1 mL
-
Human Plasma
-
Internal Standard (IS) Solution (e.g., deuterated analogs of the analytes)
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide solution (25%)
-
Formic Acid
Procedure:
-
Sample Pretreatment:
-
To 500 µL of human plasma, add the internal standard solution.
-
Vortex mix for 10 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
SPE Column Conditioning:
-
Pass 1 mL of methanol through the C8 cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pretreated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of a 5% methanol in water solution.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of a freshly prepared solution of methanol containing 2% ammonium hydroxide.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and formic acid in water).
-
Vortex mix and transfer to an autosampler vial for analysis.
-
Protocol 2: SPE using Molecularly Imprinted Polymers (MISPE)
This protocol is based on a novel method for the selective extraction of venlafaxine and its metabolites.[4]
Materials:
-
Molecularly Imprinted Polymer (MIP) for Venlafaxine
-
Human Plasma
-
Internal Standard Solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic Acid
Procedure:
-
Sample Pretreatment:
-
To 200 µL of plasma, add 20 µL of internal standard solution and 400 µL of 4% phosphoric acid.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
MISPE Cartridge Conditioning:
-
Condition the MIP cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pretreated sample onto the conditioned MISPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a solution of 10% acetonitrile in water.
-
Wash the cartridge with 1 mL of a solution of 2% acetic acid in water.
-
-
Elution:
-
Elute the analytes with 1 mL of a solution of methanol containing 2% acetic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Conclusion
The presented protocols provide robust and reliable methods for the solid-phase extraction of this compound and other venlafaxine metabolites from biological matrices. The choice between a conventional reversed-phase sorbent like C8 and a more selective sorbent like a molecularly imprinted polymer will depend on the specific requirements of the assay, such as the need for high selectivity and the complexity of the sample matrix. Proper validation of the chosen method is essential to ensure accurate and precise quantification.
References
- 1. Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatriapolska.pl [psychiatriapolska.pl]
- 3. Stereoselective determination of venlafaxine and its three demethylated metabolites in human plasma and whole blood by liquid chromatography with electrospray tandem mass spectrometric detection and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of N,O-Didesmethylvenlafaxine in Biological Matrices
Introduction
Venlafaxine (B1195380) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety disorders. It is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The major active metabolite is O-desmethylvenlafaxine (ODV), while N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODDV) are considered minor metabolites with less pharmacological activity.[1][2][3] The quantification of venlafaxine and its metabolites, including this compound, in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process.
Assay Principles
The accurate measurement of this compound in complex biological matrices such as plasma, serum, and urine requires highly sensitive and selective analytical methods. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC with Fluorescence Detection: This method offers good sensitivity and is a cost-effective option. The native fluorescence of this compound allows for its detection without the need for derivatization. Separation is typically achieved on a reverse-phase column.
-
LC-MS/MS: This is the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and high-throughput capabilities. It allows for the simultaneous quantification of venlafaxine and its multiple metabolites. The method involves the separation of the analytes by HPLC followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Applications
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of venlafaxine.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring efficacy while minimizing adverse effects.
-
Drug-Drug Interaction Studies: To assess the effect of co-administered drugs on the metabolism of venlafaxine.
-
Forensic Toxicology: For the determination of venlafaxine and its metabolites in post-mortem or intoxication cases.
Quantitative Data Summary
The following tables summarize the quantitative data for the determination of venlafaxine and its metabolites using various analytical methods.
Table 1: LC-MS/MS Methods
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Venlafaxine, ODV, NDV, NODDV | Human Plasma | 5 - 800 | 5 | >96 | [3] |
| Venlafaxine, ODV | Human Plasma | 3 - 300 (VEN), 6 - 600 (ODV) | 3 (VEN), 6 (ODV) | 95.9 (VEN), 81.7 (ODV) | [4] |
| Venlafaxine, ODV | Dried Blood Spots | 20 - 1000 | 20 | Not Reported | [5] |
Table 2: HPLC-Fluorescence Methods
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Venlafaxine, ODV, NODDV | Human Plasma | 1 - 300 | 1 | Not Reported | [6] |
| Venlafaxine, ODV | Human Plasma | 10 - 1000 | 10 | >70 (VEN), >80 (ODV) | [7] |
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for this compound measurement.
Caption: Metabolic pathway of Venlafaxine.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Venlafaxine and its Metabolites in Human Plasma
This protocol is adapted from a validated method for the quantification of venlafaxine, ODV, NDV, and NODDV in human plasma.[3]
1. Materials and Reagents
-
Venlafaxine, O-desmethylvenlafaxine, N-desmethylvenlafaxine, and this compound analytical standards
-
Internal Standard (IS) (e.g., Venlafaxine-d6)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of venlafaxine, ODV, NDV, NODDV, and the IS in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve a range of concentrations for the calibration curve (e.g., 5-800 ng/mL).
-
Prepare a working IS solution at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Venlafaxine: m/z 278.2 -> 121.1
-
O-Desmethylvenlafaxine: m/z 264.2 -> 107.1
-
N-Desmethylvenlafaxine: m/z 264.2 -> 107.1
-
This compound: m/z 250.2 -> 93.1
-
Venlafaxine-d6 (IS): m/z 284.2 -> 121.1 (Note: MRM transitions should be optimized for the specific instrument used.)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibrators.
-
Perform a linear regression analysis (weighted 1/x²) to determine the slope, intercept, and correlation coefficient.
-
Quantify the concentration of the analytes in the unknown samples using the regression equation.
Protocol 2: HPLC-Fluorescence Method for the Determination of Venlafaxine and its Metabolites in Human Plasma
This protocol is based on a published method for the analysis of venlafaxine, ODV, and NODDV.[6]
1. Materials and Reagents
-
Venlafaxine, O-desmethylvenlafaxine, and this compound analytical standards
-
Internal Standard (IS) (e.g., a structurally similar fluorescent compound)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Phosphoric acid
-
Ultrapure water
-
Human plasma
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of the analytes and IS in methanol (1 mg/mL).
-
Prepare working standard solutions by serial dilution of the stock solutions with methanol:water (50:50, v/v) to cover the desired concentration range (e.g., 1-300 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add the internal standard solution.
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
4. HPLC Conditions
-
HPLC System: A system equipped with a fluorescence detector.
-
Column: Chromolith™ Performance RP-18e (100 x 4.6 mm) or a similar reverse-phase column.
-
Mobile Phase: Methanol:water (35:65, v/v) adjusted to pH 2.5 with phosphoric acid.
-
Flow Rate: 2 mL/min
-
Injection Volume: 50 µL
-
Fluorescence Detector Wavelengths: Excitation at 200 nm and Emission at 300 nm.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of each analyte to the IS against the concentration.
-
Use a linear regression model to fit the data.
-
Determine the concentrations of the analytes in the samples from the calibration curve.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. gpsych.bmj.com [gpsych.bmj.com]
Application Notes and Protocols: N,O-Didesmethylvenlafaxine as a Biomarker for Venlafaxine Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,O-didesmethylvenlafaxine (DDV) as a biomarker for predicting venlafaxine (B1195380) metabolism, particularly in the context of pharmacogenetic variability in the CYP2D6 and CYP2C19 enzymes. Detailed experimental protocols for the quantification of venlafaxine and its metabolites are also provided.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. The clinical response and adverse effects of venlafaxine are highly variable among individuals, largely due to genetic polymorphisms in the cytochrome P450 (CYP) enzymes responsible for its metabolism. Understanding an individual's metabolic profile is crucial for optimizing venlafaxine therapy. This compound, a downstream metabolite, has emerged as a promising biomarker for assessing the metabolic pathways of venlafaxine, offering insights into enzyme activity and potential drug-drug interactions.
Venlafaxine Metabolism and the Role of this compound
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by CYP2D6 and to a lesser extent by CYP2C19 and CYP3A4. The main metabolic pathways are O-demethylation and N-demethylation.
-
O-demethylation: CYP2D6 catalyzes the O-demethylation of venlafaxine to its major active metabolite, O-desmethylvenlafaxine (ODV). ODV is pharmacologically active and contributes significantly to the therapeutic effect.
-
N-demethylation: CYP2C19 and CYP3A4 are involved in the N-demethylation of venlafaxine to a less active metabolite, N-desmethylvenlafaxine (NDV).
Both ODV and NDV can be further metabolized to this compound (DDV). The formation of DDV is catalyzed by both CYP2D6 and CYP2C19.[1] Consequently, the concentration and metabolic ratios of DDV can reflect the activity of both these key enzymes.
In individuals with reduced CYP2D6 activity (intermediate or poor metabolizers), the metabolism of venlafaxine shifts towards the N-demethylation pathway, leading to increased levels of NDV and subsequently influencing the formation of DDV. Similarly, variations in CYP2C19 activity can alter the levels of NDV and the conversion of ODV to DDV. Therefore, quantifying this compound and calculating its ratios relative to its precursors can provide a more complete picture of an individual's venlafaxine metabolism phenotype.
Data Presentation: Venlafaxine and Metabolite Concentrations by CYP450 Genotype
The following tables summarize the impact of CYP2D6 and CYP2C19 genotypes on the plasma concentrations and metabolic ratios of venlafaxine and its metabolites. This data highlights the potential of this compound as a biomarker.
Table 1: Influence of CYP2D6 Genotype on Dose-Adjusted Serum Concentrations (nmol/L/mg) of Venlafaxine and its Metabolites
| Analyte | CYP2D6 Extensive Metabolizers (EM) (n=20) | CYP2D6 Heterozygous Extensive Metabolizers (HEM) (n=18) | CYP2D6 Poor Metabolizers (PM) (n=5) |
| Venlafaxine | 0.8 ± 0.5 | 2.1 ± 1.2 | 8.5 ± 4.2 |
| O-desmethylvenlafaxine (ODV) | 2.2 ± 1.0 | 2.3 ± 1.1 | 1.1 ± 0.6 |
| N-desmethylvenlafaxine (NDV) | 0.13 ± 0.08 | 0.55 ± 0.30 | 2.4 ± 1.1 |
| Metabolic Ratio (ODV/Venlafaxine) | 3.1 ± 1.5 | 1.5 ± 1.0 | 0.2 ± 0.1 |
Data adapted from Hermann et al., 2008.
Table 2: Influence of Combined CYP2D6 and CYP2C19 Genotypes on Dose-Adjusted Serum Concentrations (C/D) of Venlafaxine
| CYP2D6/CYP2C19 Phenotype Combination | n | Median C/D (nmol/L/mg) | Interquartile Range |
| NM/NM (Reference) | 396 | 0.48 | 0.31–0.78 |
| IM/NM | 358 | 0.98 | 0.61–1.58 |
| PM/NM | 58 | 2.71 | 1.70–4.32 |
| NM/IM | 65 | 0.63 | 0.40–1.00 |
| IM/IM | 69 | 1.34 | 0.84–2.31 |
| PM/IM | 16 | 3.99 | 2.50–6.37 |
| NM/PM | 6 | 1.14 | 0.71–1.82 |
| IM/PM | 10 | 4.41 | 2.76–7.05 |
| PM/PM | 2 | 13.30 | 11.98–14.62 |
Data adapted from Kringen et al., 2020. NM=Normal Metabolizer, IM=Intermediate Metabolizer, PM=Poor Metabolizer.
Table 3: Influence of CYP2D6 and CYP2C19 Genotypes on Venlafaxine Metabolic Ratios
| Metabolic Ratio | Influence of CYP2D6 Genotype (p-value) | Influence of CYP2C19 Genotype (p-value) |
| ODV/Venlafaxine | 0.003 | Not significant |
| DDV/NDV | 0.010 | Not significant |
| DDV/ODV | 0.034 | 0.013 |
| DDV/Venlafaxine | Not significant | 0.021 |
Data adapted from Karlsson et al., 2015.[1] This study highlights that the formation of DDV from its precursors is significantly influenced by both CYP2D6 and CYP2C19 genotypes, making its metabolic ratios valuable biomarkers.
Experimental Protocols
Protocol 1: Quantification of Venlafaxine and its Metabolites (including this compound) in Human Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of venlafaxine, O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and this compound (DDV) in human plasma.
1. Materials and Reagents
-
Venlafaxine, ODV, NDV, and DDV analytical standards
-
Isotopically labeled internal standards (e.g., Venlafaxine-d6, ODV-d6)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates or microcentrifuge tubes
2. Sample Preparation (Protein Precipitation)
-
Allow all plasma samples, calibrators, and quality controls to thaw at room temperature.
-
Vortex mix the samples thoroughly.
-
To 100 µL of plasma in a 96-well plate or microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 4: Example MRM Transitions for Venlafaxine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 121.1 |
| O-desmethylvenlafaxine (ODV) | 264.2 | 107.1 |
| N-desmethylvenlafaxine (NDV) | 264.2 | 121.1 |
| This compound (DDV) | 250.2 | 107.1 |
| Venlafaxine-d6 (IS) | 284.2 | 121.1 |
| ODV-d6 (IS) | 270.2 | 107.1 |
4. Data Analysis and Quantification
-
Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted (1/x²) linear regression to fit the calibration curves.
-
Quantify the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the corresponding calibration curve.
Visualizations
Caption: Venlafaxine Metabolic Pathway
Caption: LC-MS/MS Experimental Workflow
Conclusion
The quantification of this compound and its metabolic ratios to venlafaxine, ODV, and NDV provides a valuable tool for assessing the metabolic phenotype of patients undergoing venlafaxine therapy. This information, in conjunction with CYP2D6 and CYP2C19 genotyping, can aid in personalizing treatment regimens to improve efficacy and minimize the risk of adverse drug reactions. The provided LC-MS/MS protocol offers a robust and sensitive method for the simultaneous measurement of venlafaxine and its key metabolites, facilitating the clinical application of this compound as a biomarker.
References
Application Notes and Protocols for N,O-Didesmethylvenlafaxine Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Didesmethylvenlafaxine is a metabolite of the antidepressant drug venlafaxine (B1195380).[1] Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders.[2][3] It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and to a lesser extent CYP2C19, into several metabolites, including the pharmacologically active O-desmethylvenlafaxine (ODV) and the less active N-desmethylvenlafaxine (NDV).[4][5] this compound is a subsequent, minor metabolite formed from the demethylation of ODV and NDV.[4] The quantification of venlafaxine and its metabolites, including this compound, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[1][6] This document provides detailed application notes and protocols for the use of this compound certified reference standard in chromatographic analysis.
Chromatographic and Mass Spectrometric Data
The following table summarizes typical parameters from validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of venlafaxine and its metabolites, including this compound. These parameters can serve as a starting point for method development and validation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine (VEN) | 278.27 | 121.11 |
| O-Desmethylvenlafaxine (ODV) | 264.28 | 107.10 |
| N-Desmethylvenlafaxine (NDV) | 264.27 | - |
| This compound | - | - |
Note: Specific mass transition data for this compound was not explicitly available in the provided search results. These values would need to be determined empirically during method development.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of this compound from human plasma. It is based on common methodologies found in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.[7][8][9]
1. Materials and Reagents
-
This compound Certified Reference Standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
Solid Phase Extraction (SPE) cartridges (e.g., C8 or mixed-mode cation exchange)[7]
2. Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Loading: To 500 µL of plasma, add the internal standard. Load the sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.[7]
-
Elution: Elute the analytes with 1 mL of a stronger organic solvent, often with a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[7]
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.[7]
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 90-95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.[7]
-
Column Temperature: 30-40 °C.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Venlafaxine
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]
- 6. Simultaneous quantitation of venlafaxine and its main metabolite, O-desmethylvenlafaxine, in human saliva by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of N,O-Didesmethylvenlafaxine Enantiomers: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380), a widely prescribed antidepressant, is a chiral drug metabolized in the body into several active and inactive metabolites, including N,O-didesmethylvenlafaxine (NODV). As with the parent drug, the enantiomers of its metabolites can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers of NODV is crucial for comprehensive pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research.
This document provides detailed application notes and experimental protocols for the chiral separation of this compound enantiomers, primarily focusing on a robust and sensitive High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to implement these techniques in their laboratories.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy results in one enantiomer being retained longer on the column than the other, thus enabling their separation. The choice of CSP and mobile phase composition is critical for achieving successful enantioseparation. For the analysis of venlafaxine and its metabolites, macrocyclic glycopeptide-based CSPs, such as vancomycin, have proven to be highly effective.
Application Note: Enantioselective Analysis of this compound in Human Plasma
This application note describes a validated stereoselective LC-MS/MS method for the simultaneous determination of the enantiomers of venlafaxine and its three demethylated metabolites, including this compound, in human plasma.[1][2]
Analytical Technique
High-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (LC-MS/MS).
Sample Preparation
Solid Phase Extraction (SPE) is utilized for the extraction of the analytes from human plasma, ensuring a clean sample and reducing matrix effects.
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Value |
| HPLC System | Agilent 1100 series or equivalent |
| Chiral Column | Chirobiotic V (250 mm x 2.1 mm) |
| Mobile Phase | Gradient elution with methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer |
| Flow Rate | 0.2 mL/min (typical) |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The method is validated for its linearity, precision, and accuracy. The quantitative performance for this compound enantiomers in human plasma is summarized below.
| Parameter | S-NODV | R-NODV |
| Calibration Range (nM) | 0.5 - 500 | 0.5 - 500 |
| Lower Limit of Quantification (LLOQ) (nM) | 0.25 - 0.5 | 0.25 - 0.5 |
| Intra-day Precision (%) | < 6.3 | < 6.3 |
| Inter-day Precision (%) | < 9.9 | < 9.9 |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Analysis of this compound Enantiomers in Human Plasma
This protocol is based on the method developed by Kingbäck et al. for the stereoselective determination of venlafaxine and its metabolites.[1][2]
1. Materials and Reagents
-
This compound enantiomer reference standards
-
Internal Standard (IS) solution (e.g., deuterated analog)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C8)
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Chirobiotic V column (250 mm x 2.1 mm)
-
Triple quadrupole mass spectrometer with an ESI source
3. Sample Preparation (Solid Phase Extraction)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of human plasma, add the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of a mixture of methanol and water.
-
Elute the analytes with 1 mL of a suitable elution solvent (e.g., acetonitrile/trifluoroacetic acid mixture).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
HPLC Conditions:
-
Column: Chirobiotic V (250 mm x 2.1 mm)
-
Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH 5.5)
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing the individual enantiomer standards. For this compound (precursor ion m/z ~250.2), typical product ions would be monitored.
-
Optimize cone voltage and collision energy for each transition.
-
5. Data Analysis
-
Integrate the peak areas for each enantiomer and the internal standard.
-
Construct calibration curves by plotting the peak area ratio (analyte/IS) against the concentration.
-
Determine the concentration of the unknown samples from the calibration curve.
Visualizations
Logical Relationship of Chiral Separation Components
Caption: Key components and their logical relationship in the chiral separation process.
Experimental Workflow for Chiral Analysis of NODV in Plasma
Caption: Step-by-step workflow for the chiral analysis of NODV in plasma samples.
References
- 1. Stereoselective determination of venlafaxine and its three demethylated metabolites in human plasma and whole blood by liquid chromatography with electrospray tandem mass spectrometric detection and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
Application Notes and Protocols for the Quantitative Analysis of N,O-Didesmethylvenlafaxine in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of N,O-Didesmethylvenlafaxine (NODDV), a metabolite of the antidepressant venlafaxine (B1195380), in forensic toxicology. The following sections detail validated analytical methods, including sample preparation and instrumental analysis, to ensure accurate and reliable quantification in various biological matrices.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). In forensic toxicology, the quantitative analysis of venlafaxine and its metabolites, including O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and this compound (NODDV), is crucial for interpreting cases of drug overdose, drug-facilitated crimes, and compliance monitoring. NODDV is a secondary metabolite and its concentration can provide insights into the timeline and extent of venlafaxine ingestion.[1][2] This document outlines protocols for the reliable quantification of NODDV in forensic specimens.
Analytical Methods Overview
The primary analytical techniques for the quantification of NODDV in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally preferred due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
Metabolic Pathway of Venlafaxine
Caption: Metabolic pathway of Venlafaxine to this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound from validated methods.
Table 1: LC-MS/MS Method Validation Parameters for this compound in Plasma [3]
| Parameter | Value |
| Analytical Measuring Range | 5 - 800 ng/mL |
| Inter-assay Imprecision | 1.9 - 9.3% |
| Recovery Efficiency | >96% |
| Process Efficiency | >96% |
Table 2: Linearity and Limits of Quantification for Venlafaxine Metabolites
| Analyte | Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference |
| This compound | Plasma | 5 - 800 ng/mL | 5 ng/mL | [3] |
| O-Desmethylvenlafaxine | Plasma | 6 - 600 ng/mL | 6 ng/mL | [4] |
| Venlafaxine | Plasma | 3 - 300 ng/mL | 3 ng/mL | [4] |
| Venlafaxine & Metabolites | Whole Blood | 2.5 - 900 ng/mL | 2.5 ng/mL | [5] |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are provided below.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the analytical method used. The goal is to extract the analyte of interest, remove interferences, and concentrate the sample.
Workflow for Sample Preparation and Analysis
Caption: General workflow for the analysis of this compound.
This is a rapid and simple method suitable for high-throughput analysis.
-
Sample Aliquoting: Pipette 100 µL of plasma or whole blood into a microcentrifuge tube.
-
Addition of Internal Standard: Add an appropriate internal standard (e.g., venlafaxine-d6).
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LLE provides a cleaner extract compared to protein precipitation.
-
Sample Preparation:
-
Urine: Use 1 mL of urine directly.
-
Tissue: Homogenize 1 g of tissue in 4 mL of saline. Use 1 mL of the homogenate.
-
-
pH Adjustment: Add 100 µL of 1 M sodium hydroxide (B78521) to the sample to basify it.
-
Addition of Internal Standard: Add the internal standard.
-
Extraction Solvent: Add 5 mL of an appropriate organic solvent (e.g., n-butyl chloride or a mixture of hexane (B92381) and isoamyl alcohol).[6]
-
Extraction: Vortex for 5 minutes, then centrifuge at 3000 x g for 10 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Inject into the analytical instrument.
SPE offers a high degree of selectivity and concentration.
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol (B129727) followed by 2 mL of deionized water and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Sample Loading: Mix 1 mL of the sample (plasma, urine, or tissue homogenate) with 1 mL of 100 mM phosphate buffer and load it onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 1 M acetic acid.
-
Wash with 2 mL of methanol.
-
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute in 100 µL of mobile phase.
-
Injection: Inject into the analytical system.
Instrumental Analysis
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Tandem Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be optimized for this compound (e.g., precursor ion -> product ion). A possible transition could be m/z 250.2 -> 107.1 (based on structure). |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 50 - 100 ms |
GC-MS analysis of this compound typically requires derivatization to improve its volatility and chromatographic properties.
Derivatization Protocol (Silylation)
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Gas Chromatography Conditions
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, hold for 5 minutes. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | To be determined from the mass spectrum of the derivatized this compound. |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the quantitative analysis of this compound in a forensic toxicology setting. The choice of the specific method will depend on the available instrumentation, the required sensitivity, and the nature of the forensic case. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. researchgate.net [researchgate.net]
- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. Postmortem tissue concentrations of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of Venlafaxine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of venlafaxine (B1195380) and its major metabolites—O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODDV)—for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols focus on two primary derivatization techniques: silylation and acylation, chosen for their effectiveness in increasing the volatility and thermal stability of the analytes.
Introduction
Venlafaxine, a widely prescribed antidepressant, undergoes extensive metabolism in the body, yielding several active and inactive metabolites. For pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis, a robust and reliable analytical method is crucial for the simultaneous quantification of the parent drug and its metabolites. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for this purpose. However, due to the polar nature and low volatility of venlafaxine and its metabolites, derivatization is an essential sample preparation step to improve their chromatographic behavior.
This document outlines detailed protocols for silylation and acylation derivatization, providing researchers with the necessary information to implement these methods in their laboratories.
Venlafaxine Metabolism
The primary metabolic pathways for venlafaxine include O-demethylation, N-demethylation, and hydroxylation. The major metabolites are:
-
O-desmethylvenlafaxine (ODV): An active metabolite with a pharmacological profile similar to venlafaxine.
-
N-desmethylvenlafaxine (NDV): A minor active metabolite.
-
This compound (NODDV): Generally considered inactive.
Accurate quantification of these compounds is critical for a comprehensive understanding of venlafaxine's disposition in the body.
Derivatization Strategies for GC-MS Analysis
Two effective derivatization strategies for venlafaxine and its metabolites are silylation and acylation. These methods target the hydroxyl and amine functional groups present in the molecules, replacing the active hydrogens with non-polar protecting groups.
Silylation using BSTFA with 1% TMCS
Silylation is a common derivatization technique where a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), replaces an active hydrogen in functional groups such as hydroxyls and amines. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a powerful silylating agent suitable for hindered hydroxyl groups, such as the tertiary alcohol in venlafaxine and ODV.
Experimental Protocol: Silylation
Materials:
-
Sample extract containing venlafaxine and its metabolites, dried and reconstituted in an aprotic solvent (e.g., acetonitrile, ethyl acetate).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (B92270) (anhydrous).
-
Heating block or oven.
-
GC vials (2 mL) with screw caps (B75204) and septa.
Procedure:
-
Sample Preparation: Transfer an aliquot of the dried and reconstituted sample extract into a 2 mL GC vial. Ensure the sample is free of water, as moisture will deactivate the silylating reagent.
-
Reagent Addition: Add 50 µL of BSTFA (+1% TMCS) and 25 µL of anhydrous pyridine to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or oven.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. The by-products of the reaction are volatile and typically do not interfere with the analysis.
Acylation using Heptafluorobutyric Anhydride (B1165640) (HFBA)
Acylation involves the introduction of an acyl group into a molecule. Fluorinated anhydrides, such as heptafluorobutyric anhydride (HFBA), are highly reactive and produce stable, volatile derivatives with excellent electron-capturing properties, enhancing sensitivity in electron capture detection (ECD) and providing characteristic mass spectra. This method is particularly effective for derivatizing primary and secondary amines and hydroxyl groups.
Experimental Protocol: Acylation
Materials:
-
Sample extract containing venlafaxine and its metabolites, dried and reconstituted in an aprotic solvent (e.g., ethyl acetate).
-
Heptafluorobutyric anhydride (HFBA).
-
Pyridine or Triethylamine (as a catalyst and acid scavenger).
-
Heating block or oven.
-
GC vials (2 mL) with screw caps and septa.
Procedure:
-
Sample Preparation: Transfer the dried and reconstituted sample extract into a 2 mL GC vial.
-
Reagent Addition: Add 50 µL of ethyl acetate (B1210297) and 50 µL of HFBA to the vial. Add 10 µL of pyridine or triethylamine.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of venlafaxine and its metabolites using GC-MS with derivatization. Note that the specific parameters may vary between different studies and laboratories.
| Analyte | Derivatization Method | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Venlafaxine | Acylation (HFBA) | 10 - 1000 | 10 | > 50 | [1] |
| O-desmethylvenlafaxine | Not Specified | 20 - 1000 | 20 | Not Reported | [2] |
| N-desmethylvenlafaxine | Not Specified | Not Reported | Not Reported | Not Reported | |
| This compound | Not Specified | Not Reported | Not Reported | Not Reported |
Visual Representations
Venlafaxine Metabolism Pathway
Caption: Metabolic pathways of venlafaxine.
Silylation Derivatization Workflow
Caption: Workflow for silylation derivatization.
Acylation Derivatization Workflow
Caption: Workflow for acylation derivatization.
References
- 1. Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Dried blood spot (DBS) analysis for N,O-Didesmethylvenlafaxine
An in-depth guide to the quantitative analysis of N,O-Didesmethylvenlafaxine (NODDV) in human dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is detailed below. This application note is intended for researchers, scientists, and professionals in the field of drug development and therapeutic drug monitoring.
Application Notes
Introduction
Venlafaxine (B1195380) is an antidepressant medication that is metabolized in the body into several metabolites, including the pharmacologically active O-desmethylvenlafaxine (ODV) and the inactive this compound (NODDV).[1][2] Monitoring the levels of these compounds in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring. Dried blood spot (DBS) sampling has emerged as a minimally invasive alternative to traditional venous blood collection, offering advantages in terms of sample collection, storage, and transportation.[3][4][5] This document outlines a comprehensive protocol for the extraction and quantification of NODDV from DBS samples using LC-MS/MS.
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes metabolism primarily through the cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[1] The major metabolic pathway is O-demethylation to form ODV, which is also pharmacologically active. Further metabolism, including N-demethylation, leads to the formation of other metabolites such as N-desmethylvenlafaxine (NDV) and this compound (NODDV).[1][2]
Metabolic pathway of Venlafaxine.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., NODDV-d6)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human whole blood (drug-free)
-
DBS collection cards (e.g., Whatman 903)[6]
-
Pipettes and general laboratory equipment
DBS Sample Preparation and Extraction Workflow
The following diagram illustrates the workflow for DBS sample preparation and analysis.
DBS sample analysis workflow.
Detailed Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of NODDV and the internal standard (IS) in methanol.
-
Spike drug-free human whole blood with known concentrations of NODDV to prepare calibration standards and QC samples.
-
-
DBS Sample Collection:
-
Spot 50 µL of the spiked blood onto the DBS cards.
-
Allow the spots to dry at ambient temperature for at least 3 hours.
-
-
Extraction Procedure:
-
Punch a 3-mm disc from the center of the dried blood spot.
-
Place the disc into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of extraction solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Sample Analysis:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Specific transitions for NODDV and its internal standard would need to be determined empirically, but a starting point could be based on the parent compound's fragmentation. |
Quantitative Data Summary
The following tables present typical validation data for a DBS-based LC-MS/MS assay for venlafaxine and its metabolites, which can be extrapolated for NODDV.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| NODDV | 5 - 800 | > 0.99 |
Data based on a similar multiplexed assay for venlafaxine and its metabolites in plasma.[2]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| Low | 15 | < 15 | < 15 | 85 - 115 |
| Medium | 200 | < 15 | < 15 | 85 - 115 |
| High | 600 | < 15 | < 15 | 85 - 115 |
Acceptance criteria based on regulatory guidelines for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| NODDV | > 85 | 90 - 110 |
Expected values based on typical performance of DBS extraction methods.
Logical Relationship of Validation Parameters
The validation of a bioanalytical method involves a series of interconnected experiments to ensure its reliability.
Interrelation of validation parameters.
Conclusion
The described methodology provides a robust and reliable approach for the quantification of this compound in dried blood spots. The use of DBS offers significant advantages for clinical and research applications by simplifying sample collection and handling. The presented protocols and data serve as a comprehensive guide for the development and validation of similar assays.
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurofins.com [eurofins.com]
- 6. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Chromatographic Co-elution of Venlafaxine and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of venlafaxine (B1195380) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Venlafaxine (VEN) and its primary metabolites, O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODDV).
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak resolution between Venlafaxine and its active metabolite, O-desmethylvenlafaxine. What are the likely causes and how can I resolve this?
A1: Co-elution of Venlafaxine (VEN) and O-desmethylvenlafaxine (ODV) is a common challenge due to their structural similarity.[1] Here are the primary factors and solutions:
-
Mobile Phase Composition: The pH and organic modifier in your mobile phase are critical for separating these basic compounds.[1]
-
pH Adjustment: Modifying the mobile phase pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) can alter the ionization state of the analytes, thereby improving separation.[1] A lower pH (e.g., 2.5-4.5) using formic or phosphoric acid can protonate the analytes and reduce undesirable interactions with the stationary phase.[1]
-
Organic Modifier: Experiment with different organic solvents like acetonitrile (B52724) versus methanol, as they offer different selectivities.[1]
-
-
Column Chemistry: The choice of the stationary phase is crucial.
-
While C18 columns are common, consider a column with a different selectivity, such as a cyano or phenyl-hexyl column, to introduce different interaction mechanisms. A Hypurity cyano column (50 mm x 4.6 mm, 5 µm) has been used successfully.[2]
-
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[1] However, be mindful of the thermal stability of your analytes.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.[3]
Q2: My peaks for Venlafaxine and its metabolites are exhibiting significant tailing. What steps should I take to improve peak shape?
A2: Peak tailing for basic compounds like venlafaxine is often due to secondary interactions with active sites on the silica-based column packing.[1]
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-4.5 using formic or phosphoric acid).[1] At a low pH, the analytes are protonated, and the silanol (B1196071) groups on the column are less likely to be ionized, minimizing these unwanted interactions.[1]
-
Ionic Strength: Increasing the buffer concentration in the mobile phase (e.g., 10-20 mM ammonium acetate) can help shield the charged analytes from interacting with the stationary phase.[1]
-
Column Choice: Consider using a column with end-capping or a modern silica-based column designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[4]
Q3: I am struggling with low sensitivity for the minor metabolites, NDV and NODDV, in plasma samples using LC-MS/MS. How can I enhance the signal?
A3: Low sensitivity for minor metabolites is a common issue, especially in complex matrices like plasma.
-
Sample Preparation: A robust sample preparation method is key to removing interfering matrix components and concentrating your analytes. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for cleaning up complex samples and can lead to improved sensitivity.[5][6]
-
Mass Spectrometry Parameters: Optimize the MS parameters, including the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow rates) and the collision energy for each specific metabolite in multiple reaction monitoring (MRM) mode.[2][7]
-
Mobile Phase Additives: The use of additives like ammonium acetate in the mobile phase can enhance the ionization efficiency of the analytes in the ESI source.[2]
-
Injection Volume: While being careful not to overload the column, a larger injection volume of a clean, concentrated sample can increase the signal.
Q4: What are the recommended starting conditions for developing an LC-MS/MS method for Venlafaxine and its metabolites?
A4: For initial method development, the following conditions can be a good starting point:
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B.
-
Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI) mode with MRM.[5][8]
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Simultaneous Determination of Venlafaxine and O-desmethylvenlafaxine in Human Plasma
This protocol is based on the method described by Qin et al. (2010).[8]
1. Sample Preparation (One-step liquid-liquid extraction)
- To 0.5 mL of plasma, add the internal standard.
- Add 2 mL of diethyl ether and vortex for 3 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
- Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[7]
- Mobile Phase: 10 mmol/L ammonium acetate and methanol.[8]
- Flow Rate: 0.30 mL/min.[8]
- Injection Volume: 5 µL.
3. Mass Spectrometry
- Instrument: Triple-quadrupole tandem mass spectrometer.[8]
- Ionization: Electrospray ionization (ESI), positive mode.[8]
- Detection: Multiple Reaction Monitoring (MRM).[8]
Protocol 2: HPLC Method for Simultaneous Determination of Venlafaxine and its Major Metabolites in Human Plasma
This protocol is based on the method described by Daru (2010).[9]
1. Sample Preparation (One-step liquid-liquid extraction)
- To 1 mL of plasma, add the internal standard.
- Add 5 mL of ethyl acetate and vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in 150 µL of the mobile phase.
2. High-Performance Liquid Chromatography
- Column: ChromolithTM Performance RP-18e (100 mm × 4.6 mm).[9]
- Mobile Phase: Methanol:water (35:65, v/v) adjusted to pH 2.5 with phosphoric acid.[9]
- Flow Rate: 2 mL/min.[9]
- Detection: Fluorescence detector (λex 200 nm / λem 300 nm).[9]
Data Presentation
Table 1: Chromatographic Conditions for Venlafaxine and Metabolite Analysis
| Parameter | Method 1 (UPLC-MS/MS)[8] | Method 2 (HPLC-Fluorescence)[9] | Method 3 (LC-MS/MS)[2] |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) | ChromolithTM Performance RP-18e (100 mm × 4.6 mm) | Hypurity cyano (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mmol/L ammonium acetate and methanol | Methanol:water (35:65, v/v), pH 2.5 | 0.43% formic acid in acetonitrile and water |
| Flow Rate | 0.30 mL/min | 2 mL/min | Gradient |
| Detection | ESI-MS/MS (MRM) | Fluorescence (λex 200 nm / λem 300 nm) | ESI-MS/MS (MRM) |
Table 2: Quantitative Performance Data for Venlafaxine and O-desmethylvenlafaxine
| Analyte | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Venlafaxine | UPLC-MS/MS[8] | 0.200-200 | 0.200 |
| O-desmethylvenlafaxine | UPLC-MS/MS[8] | 0.200-200 | 0.200 |
| Venlafaxine | HPLC-Fluorescence[9] | 1-300 | 1 |
| O-desmethylvenlafaxine | HPLC-Fluorescence[9] | 1-300 | 1 |
| Venlafaxine | LC-MS/MS[2] | 2.0-500 | 2.0 |
| O-desmethylvenlafaxine | LC-MS/MS[2] | 2.0-500 | 2.0 |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution and tailing.
Caption: General experimental workflow for venlafaxine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. benchchem.com [benchchem.com]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N,O-Didesmethylvenlafaxine in Frozen Biological Samples
This technical support center provides guidance and answers frequently asked questions regarding the stability of N,O-didesmethylvenlafaxine (NODDV), a metabolite of the antidepressant venlafaxine (B1195380), in frozen biological samples. Ensuring the stability of analytes in biological matrices is critical for accurate and reliable results in research, clinical trials, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in frozen human plasma?
A1: this compound has demonstrated stability in human plasma under typical laboratory frozen storage conditions. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has shown that NODDV is stable in plasma through at least three freeze-thaw cycles and for extended periods at -80°C.
Q2: I am seeing lower than expected concentrations of this compound in my stored samples. What could be the cause?
A2: While this compound is generally stable, several factors could contribute to lower concentrations. These include:
-
Improper Storage: Ensure samples have been consistently stored at or below -80°C. Temperature fluctuations can impact analyte stability.
-
Multiple Freeze-Thaw Cycles: Although stable for at least three cycles, exceeding this number may lead to degradation. It is best practice to aliquot samples upon collection to minimize freeze-thaw events.
-
Matrix Effects: The composition of the biological matrix can sometimes interfere with the analytical measurement, leading to artificially low readings. Ensure your analytical method is validated for the specific matrix you are using.
-
Extraction Inefficiency: Suboptimal extraction of the analyte from the plasma can result in lower measured concentrations. Review and optimize your sample preparation protocol.
Q3: Can I store whole blood samples frozen for later analysis of this compound?
A3: It is generally recommended to process whole blood into plasma or serum before freezing. Freezing whole blood can cause hemolysis (rupturing of red blood cells), which can release cellular components that may interfere with the analysis and potentially degrade the analyte. While some studies have analyzed this compound in whole blood, plasma is the preferred matrix for long-term frozen storage.
Q4: What are the key parameters to consider when validating a bioanalytical method for this compound stability?
A4: According to regulatory guidelines, a thorough validation of analyte stability should include:
-
Freeze-Thaw Stability: Assess the stability after a minimum of three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage time of study samples.
-
Post-Preparative Stability: Assess the stability of the processed samples (e.g., in the autosampler) prior to analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in QC sample results for stability assessment. | Inconsistent sample handling during freeze-thaw cycles. Pipetting errors. Instrument instability. | Ensure all samples for a single freeze-thaw cycle are thawed and refrozen under identical conditions. Verify pipette calibration. Run system suitability tests to confirm instrument performance. |
| Analyte appears stable in long-term storage but not after freeze-thaw cycles. | The process of freezing and thawing is causing degradation, potentially due to pH shifts or enzyme activity. | Minimize the number of freeze-thaw cycles by preparing smaller aliquots. Investigate the effect of adding a stabilizing agent, if appropriate for the analytical method. |
| Interference peaks observed in chromatograms of stored samples. | Degradation of the parent drug (venlafaxine) or other metabolites into interfering compounds. Contamination during sample handling or storage. | Use a highly specific analytical method, such as LC-MS/MS, to differentiate the analyte from potential interferents. Review all sample handling and storage procedures to identify and eliminate sources of contamination. |
Experimental Protocols and Data
A key study by Pandey et al. (2024) provides valuable data on the stability of this compound in human plasma. The following tables summarize the stability data from their validated LC-MS/MS method.
Summary of Stability Experiments
| Stability Test | Matrix | Analyte Concentration (ng/mL) | Storage Condition | Duration | Percent Difference from Untreated Samples |
| Freeze/Thaw | Plasma | Low QC, High QC | 3 cycles (-80°C to RT) | N/A | ≤ ±15% |
| Room Temperature | Plasma | Low QC, High QC | Room Temperature | 46 hours | ≤ ±15% |
| Long-Term | Plasma | Low QC, High QC | -80°C | 90 days | ≤ ±15% |
| Post-Extraction | Extracted Sample | Low QC, High QC | 4°C | 72 hours | ≤ ±15% |
QC = Quality Control; RT = Room Temperature
Note: The acceptance criterion for stability in this study was a percent difference of ≤ ±15% when compared to freshly prepared samples.
Visualizations
Venlafaxine Metabolic Pathway
The following diagram illustrates the metabolic pathway of venlafaxine, showing the formation of this compound.
Caption: Metabolic conversion of venlafaxine to its metabolites.
Experimental Workflow for Stability Testing
This workflow outlines the general procedure for assessing the stability of this compound in frozen biological samples.
Caption: General workflow for analyte stability assessment.
Technical Support Center: Optimization of Mobile Phase for N,O-Didesmethylvenlafaxine HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of N,O-Didesmethylvenlafaxine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC separation of this compound?
A1: For reversed-phase HPLC, a common starting point is a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][2][3] The pH of the aqueous buffer is a critical parameter to control the retention and peak shape of this compound.
Q2: How does mobile phase pH affect the retention of this compound?
A2: this compound is a basic compound.[4] In reversed-phase HPLC, at a low pH, it will be protonated and more polar, leading to earlier elution.[5] Conversely, at a higher pH (approaching its pKa), it will be less protonated and more retained on a C18 column. Therefore, adjusting the pH is a powerful tool for optimizing retention time.
Q3: What are common organic modifiers used for the separation of venlafaxine (B1195380) and its metabolites?
A3: Acetonitrile and methanol are the most commonly used organic modifiers for the separation of venlafaxine and its metabolites, including this compound.[2][3] The choice between them can affect selectivity and resolution. Acetonitrile generally provides better peak shape for basic compounds.
Q4: Can additives in the mobile phase improve peak shape?
A4: Yes, for basic compounds like this compound, peak tailing can be an issue due to interactions with residual silanols on the silica-based stationary phase.[5] Adding a small amount of a basic additive, such as triethylamine (B128534) (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to improve peak symmetry.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
The peak for this compound is asymmetrical, with a tailing or fronting edge.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanols | This compound is a basic compound and can interact with acidic silanol (B1196071) groups on the column packing, leading to peak tailing.[5] Add a competing base like triethylamine (0.1-0.5%) to the mobile phase. Alternatively, lower the mobile phase pH (e.g., with 0.1% formic acid) to protonate the analyte and minimize silanol interactions. |
| Column Overload | Injecting too much sample can cause peak fronting or tailing.[5] Dilute the sample and inject a smaller volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[5] Whenever possible, dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination | Accumulation of strongly retained compounds from previous injections can affect peak shape.[5] Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). |
Issue 2: Poor Resolution or Co-elution
Symptoms:
-
The peak for this compound is not baseline separated from other analytes (e.g., venlafaxine, O-desmethylvenlafaxine, N-desmethylvenlafaxine).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | The ratio of organic modifier to aqueous buffer may not be optimal. Adjust the percentage of the organic modifier. A lower percentage will generally increase retention and may improve resolution. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly alter the selectivity between this compound and other metabolites. Systematically vary the pH of the aqueous buffer to find the optimal separation. |
| Suboptimal Organic Modifier | The choice of organic modifier affects selectivity. If using methanol, try switching to acetonitrile, or vice versa. Ternary mixtures (e.g., water/acetonitrile/methanol) can also be explored. |
| Low Column Efficiency | The column may be old or contaminated, leading to broader peaks and decreased resolution. Replace the column with a new one of the same type. |
Issue 3: Irreproducible Retention Times
Symptoms:
-
The retention time for this compound shifts between injections or between different days.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift. Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase (e.g., pH, composition) will lead to variability in retention. Prepare the mobile phase carefully and consistently. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature. |
| Pump Malfunction | Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and shifting retention times. Perform regular maintenance on the HPLC system. |
Experimental Protocols
Example 1: Reversed-Phase HPLC Method for Venlafaxine and its Metabolites
This protocol is adapted from a method for the simultaneous determination of venlafaxine and its major metabolites.[7]
-
Column: ChromolithTM Performance RP-18e (100 mm × 4.6 mm)
-
Mobile Phase: Methanol:Water (35:65, v/v), adjusted to pH 2.5 with phosphoric acid
-
Flow Rate: 2 mL/min
-
Detection: Fluorescence (λex = 200 nm, λem = 300 nm)
-
Injection Volume: 20 µL
-
Temperature: Ambient
Example 2: Chiral HPLC Separation of Venlafaxine Metabolites
This protocol is for the enantioselective analysis of venlafaxine metabolites.[8]
-
Column: Chiralpak AD
-
Mobile Phase: Normal-phase elution (specific solvents and ratios should be optimized for the specific enantiomers of interest)
-
Detection: UV at 230 nm
-
Note: For chiral separations, the choice of chiral stationary phase and the composition of the normal-phase mobile phase (e.g., hexane/ethanol mixtures with additives) are critical.[6][9]
Data Presentation
Table 1: Example HPLC Methods for Venlafaxine and its Metabolites
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Venlafaxine, O-desmethylvenlafaxine, this compound | ChromolithTM Performance RP-18e (100 mm × 4.6 mm) | Methanol:Water (35:65, v/v), pH 2.5 with phosphoric acid | 2 mL/min | Fluorescence (Ex: 200 nm, Em: 300 nm) | [7] |
| Venlafaxine HCl | ODS (250 × 4.6 mm, 5 µm) | Acetonitrile:Methanol:KH2PO4 buffer (30:30:40), pH 6.1 | 1.5 mL/min | UV (227 nm) | [2] |
| Venlafaxine HCl | C18 (250 × 4.6 mm, 5 µm) | 0.01 M Phosphate buffer (pH 4.5):Methanol (40:60, v/v) | 1.0 mL/min | UV (225 nm) | [3] |
| Venlafaxine and O-desmethylvenlafaxine | Zorbax SB-C18 (50 x 4.6 mm, 5 µm) | Methanol:5 mM Ammonium acetate (B1210297) (80:20 v/v) | 1.0 mL/min | MS/MS | [10] |
Visualizations
Caption: Workflow for HPLC mobile phase optimization.
Caption: Logical workflow for troubleshooting HPLC separation issues.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. scielo.br [scielo.br]
- 3. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC analysis of venlafaxine metabolites in rat liver microsomal preparations after LPME extraction and application to an in vitro biotransformation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low recovery of N,O-Didesmethylvenlafaxine during SPE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the Solid-Phase Extraction (SPE) of various compounds.
Troubleshooting Guide: Low Recovery of N,O-Didesmethylvenlafaxine
This compound (DDV) is a polar metabolite of venlafaxine (B1195380). Low recovery during SPE is a common challenge due to its hydrophilicity. This guide addresses specific issues you might encounter.
FAQs
Q1: My recovery of this compound is consistently low. What are the most likely causes?
Low recovery of a polar analyte like DDV during SPE can stem from several factors throughout the extraction process. The most common culprits are:
-
Inappropriate Sorbent Selection: Using a purely non-polar sorbent (like C18) may not provide sufficient retention for the highly polar DDV, leading to its loss in the loading or wash steps.
-
Incorrect Sample pH: The pH of the sample matrix is critical for ensuring the analyte is in the correct ionization state for retention on the chosen sorbent.
-
Suboptimal Wash Solvent: The wash solvent may be too strong (too polar), causing the DDV to be eluted prematurely along with interferences.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the DDV from the sorbent completely.
-
High Flow Rate: A fast flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough.
Q2: How does the chemical nature of this compound affect its retention on SPE sorbents?
This compound is a primary amino compound and a metabolite of venlafaxine[1]. As a demethylated metabolite, it is more polar than its parent compound. Its chemical structure includes a hydroxyl group and a primary amine, making it amenable to multiple interaction mechanisms, including polar and ion-exchange interactions. The pKa values of related venlafaxine metabolites suggest that DDV will likely have a basic pKa around 9.6 and an acidic pKa around 10.3[2]. This means that at a physiological pH of around 7.4, the primary amine will be protonated (positively charged), which is a key consideration for ion-exchange SPE.
Q3: What type of SPE sorbent is recommended for this compound?
Given the polar and ionizable nature of DDV, a mixed-mode SPE sorbent is highly recommended. These sorbents offer a combination of retention mechanisms, typically reversed-phase and ion-exchange, which is ideal for capturing polar, charged compounds from a complex matrix.
-
Mixed-Mode Cation-Exchange (MCX): This type of sorbent combines reversed-phase properties with strong cation-exchange capabilities. By adjusting the sample pH to be at least 2 pH units below the pKa of the primary amine (i.e., pH < 7.6), you can ensure the amine is positively charged and will be strongly retained by the cation-exchange functional groups. This allows for rigorous washing steps to remove interferences without losing the analyte.
-
Polymeric Sorbents: Hydrophilic-lipophilic balanced (HLB) polymeric sorbents can also be effective. These offer retention for a broad range of compounds, including polar analytes.
While traditional C8 or C18 sorbents have been used for venlafaxine and its other metabolites, they may not be optimal for the more polar DDV and could lead to lower recovery[3].
Q4: I am using a mixed-mode cation-exchange sorbent, but my recovery is still low. What should I check?
Even with the correct sorbent, several factors can lead to poor recovery. Here’s a systematic approach to troubleshooting:
-
Verify Sample pH: Ensure the pH of your sample is adjusted to at least 2 units below the pKa of the primary amine to ensure it's charged. A pH of ~6 is a good starting point.
-
Analyze All Fractions: To identify where the loss is occurring, collect and analyze the flow-through from the sample loading step, the wash eluate, and the final elution fraction.
-
Analyte in Flow-Through: This indicates a retention problem.
-
Solution: Double-check the sample pH. Decrease the flow rate during loading (e.g., to 1 mL/min). Ensure the sorbent bed is properly conditioned and not allowed to dry out before sample loading.
-
-
Analyte in Wash Eluate: This suggests the wash step is too aggressive.
-
Solution: Decrease the polarity (organic content) of your wash solvent. For example, if you are using 50% methanol (B129727), try 20% methanol. Ensure the pH of the wash solution maintains the charge of the analyte.
-
-
No Analyte in Any Fraction (or very low levels in the final eluate): This points to an elution problem.
-
Solution: The elution solvent is likely too weak to disrupt the strong interaction between DDV and the sorbent. For a mixed-mode cation-exchange sorbent, the elution solvent needs to neutralize the charge on the analyte or the sorbent. Use a basic elution solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol, to deprotonate the primary amine and disrupt the ionic interaction. You may also need to increase the organic content of the elution solvent.
-
-
Q5: What is a good starting point for an SPE protocol for this compound?
Based on successful methods for venlafaxine and its metabolites, a robust starting protocol using a mixed-mode cation-exchange sorbent would be:
-
Sample Pre-treatment: Dilute the plasma or urine sample with an acidic buffer (e.g., 2% formic acid or a pH 6 buffer) to ensure the DDV is protonated.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of the acidic buffer. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the DDV with 1-2 mL of 5% ammonium hydroxide in methanol. The base will neutralize the charge on the analyte, and the high organic content will disrupt any remaining hydrophobic interactions.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes recovery data for venlafaxine and its metabolites from various SPE methods found in the literature. Note that specific recovery data for this compound is often not explicitly reported, so data for the parent drug and other key metabolites are provided for reference.
| Analyte | SPE Sorbent | Matrix | Recovery (%) | Reference |
| Venlafaxine | C1 | Plasma | >92 | Mandrioli et al. |
| O-Desmethylvenlafaxine | C1 | Plasma | >93 | Mandrioli et al. |
| Venlafaxine | C8 | Plasma | >75 | Kingbäck et al.[3] |
| Venlafaxine | HLB | Plasma | 87-95 | He et al.[3] |
| Venlafaxine | Carboxymethyl cellulose | Plasma | 74 | Clement et al.[3] |
| O-Desmethylvenlafaxine | Carboxymethyl cellulose | Plasma | 67 | Clement et al.[3] |
| Venlafaxine | C18 | Plasma | 95.9 | (Not specified)[4] |
| O-Desmethylvenlafaxine | C18 | Plasma | 81.7 | (Not specified)[4] |
Experimental Protocols
Detailed SPE Protocol for Venlafaxine and its Metabolites (including this compound) in Human Plasma
This protocol is adapted from the principles outlined in the literature for the successful extraction of venlafaxine and its polar metabolites[3][5]. It is designed for use with a mixed-mode cation-exchange SPE cartridge.
Materials:
-
Mixed-Mode Cation-Exchange SPE Cartridges (e.g., 30 mg/1 mL)
-
Human Plasma Samples
-
Internal Standard Solution (e.g., deuterated venlafaxine and metabolites)
-
2% Formic Acid in Water
-
Methanol
-
5% Ammonium Hydroxide in Methanol
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution. b. Add 200 µL of 2% formic acid in water. c. Vortex for 30 seconds. d. Centrifuge at 10,000 x g for 5 minutes to precipitate proteins. e. Transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: a. Place the mixed-mode cation-exchange cartridges on the vacuum manifold. b. Pass 1 mL of methanol through each cartridge. c. Pass 1 mL of 2% formic acid in water through each cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: a. Load the supernatant from step 1e onto the conditioned SPE cartridges. b. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing: a. Wash the cartridge with 1 mL of 2% formic acid in water. b. Wash the cartridge with 1 mL of methanol. c. Dry the cartridge under high vacuum for 5 minutes.
-
Elution: a. Place clean collection tubes in the manifold. b. Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. c. Apply a gentle vacuum to slowly pass the elution solvent through the cartridge.
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. b. Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis. c. Vortex for 30 seconds and transfer to an autosampler vial.
Mandatory Visualization
Caption: Troubleshooting workflow for low recovery of this compound during SPE.
References
- 1. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ContaminantDB: D,L N,O-Didesmethyl Venlafaxine [contaminantdb.ca]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective determination of venlafaxine and its three demethylated metabolites in human plasma and whole blood by liquid chromatography with electrospray tandem mass spectrometric detection and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression for N,O-Didesmethylvenlafaxine in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of N,O-Didesmethylvenlafaxine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and ensure the accuracy and reproducibility of your quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting components from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This phenomenon leads to a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of the analysis, potentially leading to unreliable quantitative data.[3][4] Because bioanalytical methods often involve measuring very low analyte concentrations in complex biological matrices, understanding and mitigating ion suppression is essential for method robustness.[5]
Q2: How can I detect and quantify the extent of ion suppression in my assay?
A2: Two primary methods are used to evaluate ion suppression:
-
Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of your analyte is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Any dip in the constant baseline signal indicates the retention time at which matrix components are eluting and causing suppression.[4][6]
-
Post-Extraction Spiking: This is the standard quantitative method.[4] The signal response of an analyte spiked into a blank extracted matrix is compared to the response of the analyte in a pure solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[4] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[4]
Q3: What are the most common sources of ion suppression when analyzing plasma samples?
A3: In biological matrices like plasma, the most common sources of ion suppression are endogenous compounds that are often present at much higher concentrations than the analyte.[8] These include:
-
Phospholipids (B1166683): These are major components of cell membranes and are notoriously problematic, often co-eluting with analytes in reversed-phase chromatography.[8][9]
-
Salts and Buffers: Non-volatile salts from the sample or collection tubes can accumulate in the ion source and suppress the analyte signal.[9]
-
Proteins and Peptides: Although most large proteins are removed during initial sample preparation, residual peptides can still cause interference.[9]
-
Exogenous Substances: Anticoagulants (e.g., EDTA, heparin) or other medications present in the sample can also contribute to ion suppression.[4]
Q4: Which sample preparation technique is most effective at minimizing ion suppression?
A4: The choice of sample preparation technique is one of the most effective ways to combat ion suppression.[2][8] The effectiveness varies significantly between methods:
-
Protein Precipitation (PPT): This is the simplest and fastest method but is often the least effective at removing interfering components like phospholipids, making it prone to significant matrix effects.[6][8][10]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[2][6]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing ion suppression.[2][10] It provides significant sample clean-up and concentration by using specific sorbent chemistry to bind the analyte while washing away interfering matrix components.[10][11]
Troubleshooting Guide
Q5: My signal for this compound is low or highly variable between samples. How do I confirm if ion suppression is the cause?
A5: Low and inconsistent signal intensity are classic symptoms of ion suppression.[3][9] To confirm this, perform a post-extraction spiking experiment (see Protocol 1). By calculating the Matrix Factor for multiple lots of your biological matrix (e.g., plasma from at least six different sources), you can determine both the extent of ion suppression and its variability.[4] High variability in the Matrix Factor across different lots is a strong indicator that inconsistent matrix effects are compromising your assay's precision.[4]
Q6: I have confirmed that ion suppression is affecting my results. What are the first steps I should take to mitigate it?
A6: The most effective approach is to improve your sample clean-up and chromatographic separation.[6][12]
-
Enhance Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove matrix components.[2][6]
-
Optimize Chromatography: Adjust your LC method to achieve better separation between this compound and the region of ion suppression.[6] This can be achieved by altering the gradient profile, changing the mobile phase composition (e.g., switching between acetonitrile (B52724) and methanol), or trying a different stationary phase (e.g., a phenyl column instead of a C18).[10]
Q7: My chromatographic peak shape is poor (e.g., tailing). Can this be related to matrix effects?
A7: While poor peak shape is often due to secondary interactions with the column or suboptimal mobile phase pH, it can be exacerbated by matrix effects.[10] Co-eluting matrix components can interfere with the interaction between the analyte and the stationary phase. For basic compounds like venlafaxine (B1195380) and its metabolites, ensuring a low mobile phase pH (e.g., 2.5-4.5 with formic acid) is crucial to minimize peak tailing by reducing undesirable interactions with the column's silica (B1680970) packing.[10] If peak shape issues persist after optimizing chromatography, it indicates that the sample extract is not clean enough and a more effective sample preparation method is needed.
Q8: I am using a stable isotope-labeled internal standard (SIL-IS). Do I still need to worry about ion suppression?
A8: A SIL-IS is an excellent tool to compensate for ion suppression, but it does not eliminate it.[2][8] The internal standard co-elutes with the analyte and experiences similar suppression, which keeps the analyte-to-IS ratio consistent, thus preserving accuracy.[2] However, if ion suppression is severe, the signal for both the analyte and the internal standard can be suppressed to a point where sensitivity is lost, making it difficult to achieve the desired lower limit of quantitation (LLOQ).[8] Therefore, it is always best practice to first minimize ion suppression through optimized sample preparation and chromatography before relying on an internal standard for compensation.[12]
Data & Protocols
Quantitative Data
Table 1: Example LC-MS/MS Parameters for Venlafaxine and its Metabolites
Note: These parameters for Venlafaxine (VEN) and O-Desmethylvenlafaxine (ODV) serve as a starting point for method development for this compound. The optimal precursor/product ion transitions and collision energies must be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Venlafaxine | 278.3 | 121.1 / 58.1 | ESI Positive | [13][14][15] |
| O-Desmethylvenlafaxine | 264.3 | 107.1 / 58.1 | ESI Positive | [13][14][15] |
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Fast, simple, low cost.[9] | Provides the "dirtiest" extract; high risk of significant ion suppression from phospholipids and other components.[6][10] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT; good removal of salts and many polar interferences.[2][6] | Can have lower recovery for polar analytes; more labor-intensive and uses more solvent than PPT.[7] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts and highest analyte concentration; highly effective at removing phospholipids and other interferences, leading to minimal ion suppression.[2][10][11] | More complex method development; higher cost per sample compared to PPT and LLE.[6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Spiking
This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the analyte and internal standard into the final, clean extract.
-
Set C (Blank Matrix): Process blank biological matrix through the entire sample preparation procedure without adding the analyte or internal standard to check for interferences.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Interpret Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
Protocol 2: General Solid-Phase Extraction (SPE) Protocol for Plasma
This protocol is a general guideline using a mixed-mode cation exchange SPE cartridge, which is effective for basic compounds like this compound. Optimization may be required.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of deionized water.[4]
-
Sample Loading: Dilute 200 µL of plasma with a weak acidic buffer (e.g., 2% formic acid in water) and load it onto the conditioned cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of an acidic wash solution (e.g., 0.1% formic acid in water) to remove polar interferences.
-
Wash 2: Pass 1 mL of an organic wash solution (e.g., 20% methanol in water) to remove less polar, non-basic interferences.
-
-
Elution: Elute the analyte with 1 mL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[10]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[10] Reconstitute the residue in 100 µL of the initial mobile phase for injection.[10]
Visualizations
Caption: Mechanism of ion suppression in the electrospray source.
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing calibration curve non-linearity in N,O-Didesmethylvenlafaxine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve non-linearity in N,O-Didesmethylvenlafaxine (NODDV) bioanalytical assays.
Troubleshooting Guide
Non-linear calibration curves are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to identifying and resolving these issues in your this compound assays.
Issue 1: Non-Linearity at High Concentrations (Concave Curve)
A concave curve, where the response plateaus at higher concentrations, is the most frequently observed form of non-linearity. This typically points to saturation of the detector or ion source.
Troubleshooting Steps:
-
Confirm Saturation: Extend the calibration curve with higher concentration standards to confirm that the response flattens.
-
Sample Dilution: Dilute upper-level calibrators and high-concentration unknown samples to bring them within the linear range of the assay.
-
Optimize Mass Spectrometer Parameters:
-
Reduce detector gain or dwell time to decrease signal intensity.
-
Consider using a less abundant, but still specific, product ion transition for quantification.
-
-
Optimize Ion Source Conditions:
-
Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to improve ionization efficiency and reduce analyte competition.
-
Dilute the final sample extract before injection to alleviate ion source saturation.
-
| Parameter | Typical Starting Point | Adjustment to Address Saturation |
| Detector Gain/Voltage | Instrument-specific default | Decrease in small increments |
| Dwell Time | 50-100 msec | Decrease to 20-50 msec |
| Spray Voltage | 3.5 - 5.0 kV | Lower the voltage to reduce overall ion generation |
| Source Temperature | 400 - 550 °C | Optimize for desolvation without causing thermal degradation |
| Nebulizer Gas | Instrument-specific default | Increase to enhance droplet formation and reduce droplet size |
Issue 2: Non-Linearity Across the Entire Curve or Convex Shape
A convex curve or inconsistent non-linearity can indicate more complex issues such as matrix effects or problems with the internal standard.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-Column Infusion: Infuse a constant concentration of this compound post-column while injecting an extracted blank matrix sample. Dips or rises in the signal at the analyte's retention time indicate ion suppression or enhancement, respectively.
-
Post-Extraction Spike: Compare the response of the analyte in a neat solution to the response of the analyte spiked into an extracted blank matrix. A significant difference indicates a matrix effect.
-
-
Optimize Sample Preparation:
-
If using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.
-
-
Internal Standard (IS) Evaluation:
-
Ensure the IS concentration is appropriate. An excessively high IS concentration can lead to its own saturation or compete with the analyte for ionization.
-
Verify the stability of the IS in all solutions and under all storage conditions.
-
If using a stable-isotope labeled (SIL) IS, ensure its purity and absence of the unlabeled analyte.
-
| Troubleshooting Action | Expected Outcome |
| Improved Sample Cleanup | Reduction or elimination of ion suppression/enhancement, leading to a more linear response. |
| Optimized IS Concentration | A stable IS response across the calibration curve, improving the analyte/IS ratio linearity. |
| Chromatographic Optimization | Separation of this compound from co-eluting matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of calibration curve non-linearity in this compound LC-MS/MS assays?
A1: The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal.[1][2][3]
-
Ion Source Saturation: Competition for ionization between the analyte and other molecules in the sample at high concentrations can lead to a non-proportional response.[2][3]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, affecting the accuracy and linearity of the assay.
-
Internal Standard (IS) Issues: An inappropriate concentration, instability, or impurity of the internal standard can lead to a non-linear response.
-
Analyte Dimerization: At high concentrations, the analyte may form dimers or multimers, which are not detected at the same mass-to-charge ratio as the parent ion, causing a loss of signal linearity.[2][3]
Q2: Is it acceptable to use a non-linear regression model for my calibration curve?
A2: Yes, if the non-linearity is reproducible and well-characterized, using a non-linear regression model, such as a quadratic or polynomial function, is an acceptable practice.[3] Regulatory guidelines from agencies like the FDA and EMA permit the use of non-linear models, provided they are justified and result in a better fit for the data. A weighted linear regression (e.g., 1/x or 1/x²) is also a common approach to address heteroscedasticity, where the variance of the response is not constant across the concentration range.[3]
Q3: What are the typical acceptance criteria for linearity in a bioanalytical method validation?
A3: According to FDA and EMA guidelines, the following are typical acceptance criteria for calibration curve linearity:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of their nominal values, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.
-
At least 75% of the non-zero calibration standards must meet these criteria.
| Parameter | Acceptance Criteria (FDA/EMA) |
| Coefficient of Determination (r²) | ≥ 0.99 |
| Accuracy of Back-Calculated Standards | ±15% of nominal (±20% for LLOQ) |
| Minimum Number of Standards | At least 6 non-zero standards |
Q4: What is a typical linear range for an this compound assay in human plasma?
A4: A recently published and validated LC-MS/MS method for the simultaneous quantification of venlafaxine (B1195380) and its metabolites, including this compound (NODDV), established a linear analytical measuring range of 5-800 ng/mL for NODDV in human plasma using a linear regression model.[4]
Q5: How can I quantitatively assess matrix effects?
A5: The "gold standard" for quantitatively assessing matrix effects is the post-extraction spiking method. The matrix factor (MF) is calculated by comparing the peak response of the analyte in the presence of the matrix (spiked after extraction) to the peak response in a neat solution at the same concentration.
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV) of the matrix factor across different lots of the biological matrix should ideally be ≤15%.
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is a common starting point for the extraction of this compound from human plasma.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of this compound) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general set of starting parameters for the LC-MS/MS analysis. Instrument-specific optimization is required.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be optimized for this compound and the chosen internal standard.
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of an appropriate internal standard for N,O-Didesmethylvenlafaxine
This technical support center provides guidance on the selection of an appropriate internal standard and analytical methodology for the quantification of N,O-Didesmethylvenlafaxine, a metabolite of the antidepressant venlafaxine (B1195380).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte itself. N,O-Didesmethyl Venlafaxine-13C-d3 is a commercially available SIL that is ideal for this purpose.[1] SILs are considered the gold standard in quantitative bioanalysis using mass spectrometry because they share near-identical physicochemical properties with the analyte. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, providing the most accurate correction for experimental variability.
Q2: Are there any alternative internal standards if a stable isotope-labeled version is unavailable?
A2: While a SIL is strongly recommended, if unavailable, a structural analog can be considered. The selection of a structural analog should be based on similarities in chemical structure, polarity, and ionization properties to this compound. Potential candidates could include other metabolites of venlafaxine or compounds with a similar cyclohexanol (B46403) and methoxyphenyl ethylamine (B1201723) core structure. However, it is crucial to validate the performance of any structural analog thoroughly to ensure it adequately compensates for analytical variability. For the broader analysis of venlafaxine and its metabolites, compounds like escitalopram (B1671245) have been used as internal standards.[2]
Q3: What is the recommended analytical technique for quantifying this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[3][4][5] This technique offers high specificity through Multiple Reaction Monitoring (MRM), minimizing interferences from other compounds in the sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Signal | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step. |
| Matrix effects (ion suppression or enhancement). | A stable isotope-labeled internal standard like N,O-Didesmethyl Venlafaxine-13C-d3 should compensate for matrix effects. If using a structural analog, re-evaluate its suitability or optimize the chromatographic separation to separate the analyte and internal standard from interfering matrix components. | |
| Poor Peak Shape for Analyte or Internal Standard | Incompatible mobile phase or column chemistry. | Optimize the mobile phase composition (e.g., pH, organic solvent ratio) and ensure the column is appropriate for the analytes. |
| Column degradation. | Replace the analytical column and guard column. | |
| Analyte or Internal Standard Signal Too Low | Inefficient extraction from the sample matrix. | Optimize the sample preparation method (e.g., choice of extraction solvent, pH adjustment). |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer for this compound and its internal standard to determine the optimal precursor and product ions, and collision energy. | |
| Interference Peaks Observed | Co-eluting compounds with similar mass-to-charge ratios. | Optimize the chromatographic method to improve the separation of the analytes from interfering compounds. |
| Contamination from reagents or labware. | Use high-purity solvents and reagents, and ensure all labware is thoroughly cleaned. |
Experimental Protocols
A validated LC-MS/MS method for the simultaneous quantification of venlafaxine and its metabolites, including this compound (NODDV), has been reported. The following is a summary of the key parameters from this method:[3]
Sample Preparation: Protein Precipitation [3]
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Precipitate proteins by adding an appropriate volume of a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of this compound.
| Parameter | Condition |
| LC Column | A C18 reversed-phase column is commonly used.[2][6] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][4] |
| Flow Rate | Typically in the range of 0.3-0.5 mL/min. |
| Injection Volume | 5-10 µL. |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[3][6] |
Mass Spectrometry Data
The following table provides the mass-to-charge ratios (m/z) for the precursor and product ions of this compound, which are essential for setting up the MRM transitions on the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | 250.18 | 232.17, 215.14, 121.06 |
Note: The specific product ions and their optimal collision energies should be determined empirically on the instrument being used. The provided product ions are based on publicly available fragmentation data.[6]
Data Presentation
The following table summarizes the key analytical parameters for this compound and a suitable internal standard.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |
| This compound | C₁₅H₂₃NO₂ | 249.35 | 250.18 |
| N,O-Didesmethyl Venlafaxine-13C-d3 | ¹³CC₁₄H₂₀D₃NO₂ | 253.38 | ~254.2 |
Note: The exact mass of the -13C-d3 labeled internal standard may vary slightly depending on the specific labeling pattern.
Visualizations
Caption: Workflow for selecting an internal standard.
Caption: Analytical workflow diagram.
References
- 1. N,O-Didesmethyl Venlafaxine-13C-d3 ( (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 2. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and eliminating sources of contamination in N,O-Didesmethylvenlafaxine analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of N,O-Didesmethylvenlafaxine and related compounds.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound.
Problem 1: Unexpected or Noisy Baseline
Question: My chromatogram shows a noisy or drifting baseline. What are the potential causes and how can I fix it?
Answer: A noisy or unstable baseline can originate from several sources, including the mobile phase, the LC system, or the mass spectrometer.
Troubleshooting Steps:
-
Mobile Phase Issues:
-
Degassing: Ensure your mobile phase is freshly prepared and adequately degassed. In-line degassers can fail, so consider vacuum degassing or sonication.
-
Contamination: Use high-purity solvents and additives. Contaminants can leach from storage bottles or be present in the water used. Prepare fresh mobile phase daily.
-
Precipitation: If using buffers, ensure they are fully dissolved and that the mobile phase composition does not cause precipitation, especially when mixing aqueous and organic phases.
-
-
LC System Issues:
-
Pump Malfunction: Check for pressure fluctuations. Inconsistent pump performance can lead to a noisy baseline. Prime the pumps to remove air bubbles.
-
Leaks: Inspect all fittings and connections for leaks. A small leak can introduce air and cause baseline instability.
-
-
Mass Spectrometer Issues:
-
Source Contamination: A dirty ion source can lead to a noisy signal. Clean the ion source, paying particular attention to the ion transfer capillary and skimmer.
-
Detector Issues: An aging or failing detector can also be a source of noise.
-
Problem 2: Ghost Peaks in the Chromatogram
Question: I am observing peaks in my blank injections (ghost peaks). Where are they coming from and how do I eliminate them?
Answer: Ghost peaks are extraneous peaks that appear in your chromatograms, often in blank injections. They can be a significant source of contamination and can interfere with the quantification of your analyte.
Common Sources and Solutions:
| Source | Solution |
| Carryover from Autosampler | Optimize the autosampler wash procedure. Use a strong solvent in the wash solution that can effectively remove the analytes from the needle and injection port. A wash sequence with both a strong organic solvent and the initial mobile phase is often effective. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents. Filter the mobile phase before use. Clean the solvent bottles and lines. |
| Column Bleed | Condition a new column according to the manufacturer's instructions. If the column is old, it may need to be replaced. |
| Leaching from Plasticware | Use polypropylene (B1209903) or glass vials and plates to minimize leaching of plasticizers. Avoid using solvents that can dissolve plastics. |
Problem 3: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for this compound are tailing or fronting. What could be the cause and how can I improve the peak shape?
Answer: Asymmetrical peaks can compromise the accuracy of integration and, therefore, quantification.
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: The basic nature of this compound can lead to interactions with acidic silanol (B1196071) groups on the surface of the stationary phase.
-
Solution: Use a column with end-capping or a hybrid particle technology. Add a small amount of a competing base, like triethylamine, to the mobile phase, or use a buffered mobile phase with a pH that ensures the analyte is in a single ionic state.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection.
-
Solution: Reconstitute the sample in the initial mobile phase or a weaker solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: The precursor ion for this compound in positive ion mode is m/z 250.2. While specific MRM transitions can be instrument-dependent, common product ions result from the fragmentation of the ethylamine (B1201723) side chain and the cyclohexanol (B46403) ring. Based on fragmentation data, potential product ions to monitor include m/z 232.2 (loss of water), m/z 217.1 (loss of water and a methyl group), and m/z 121.1 (the methoxybenzyl moiety). It is recommended to optimize the collision energy for each transition on your specific instrument.[1]
Q2: What are common sources of matrix effects in the analysis of this compound from plasma?
A2: Matrix effects, primarily ion suppression, are a common challenge in bioanalysis. For this compound analysis in plasma, the most common sources of matrix effects are phospholipids (B1166683) from the cell membranes and endogenous small molecules that co-elute with the analyte. These molecules can compete with the analyte for ionization in the mass spectrometer source, leading to a decreased signal.
Q3: How can I assess and mitigate matrix effects?
A3: A systematic approach is crucial to identify and minimize matrix effects.
-
Qualitative Assessment: A post-column infusion experiment can identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Quantitative Assessment: The post-extraction spiking method is used to quantify the extent of the matrix effect.
-
Mitigation Strategies:
-
Improve Sample Preparation: Use a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove interfering components.
-
Optimize Chromatography: Modify the chromatographic conditions to separate the analyte from the matrix components that are causing the ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same matrix effects, allowing for accurate correction during quantification.
-
Q4: What are the recommended sample preparation techniques for this compound in biological matrices?
A4: The choice of sample preparation technique depends on the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but it is the least clean and may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can provide good recovery. The choice of extraction solvent is critical.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be used to concentrate the sample, leading to better sensitivity. Various sorbents can be used, with mixed-mode cation exchange sorbents often being effective for basic compounds like this compound.[2][3]
Q5: What are potential interferences I should be aware of?
A5: Potential interferences can come from several sources:
-
Metabolites: Other metabolites of venlafaxine (B1195380), such as O-desmethylvenlafaxine and N-desmethylvenlafaxine, should be chromatographically separated to ensure accurate quantification.
-
Co-administered Drugs: Other antidepressants or drugs that the patient may be taking can potentially interfere. It is important to have a selective LC-MS/MS method.[4]
-
Degradation Products: this compound can degrade under certain conditions. Ensure proper sample handling and storage to minimize degradation.
Quantitative Data Summary
Table 1: Mass Spectrometric Parameters for Venlafaxine and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Venlafaxine | 278.2 | 58.1, 121.1 |
| O-Desmethylvenlafaxine | 264.2 | 58.1, 107.1 |
| N-Desmethylvenlafaxine | 264.2 | 44.1 |
| This compound | 250.2 | 232.2, 217.1, 121.1 |
Note: Product ions and collision energies should be optimized on the specific mass spectrometer being used.[1][5][6][7]
Table 2: Performance Characteristics of Analytical Methods for Venlafaxine and Metabolites
| Analyte | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Extraction Method | Recovery (%) |
| Venlafaxine | Plasma | 0.2 - 10 | 0.2 - 1000 | LLE, SPE, PPT | 50 - 96 |
| O-Desmethylvenlafaxine | Plasma | 0.4 - 10 | 0.4 - 1000 | LLE, SPE, PPT | 82 - 93 |
| This compound | Saliva | 0.2 | - | SPE | >77 |
LLOQ (Lower Limit of Quantification) and recovery can vary significantly depending on the specific method and instrumentation.[8][9][10][11][12]
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix samples (at least 6 different lots)
-
Solvent blank (initial mobile phase)
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the syringe pump to the LC flow path between the column and the mass spectrometer source using a T-connector.
-
Infuse the this compound solution at a constant low flow rate (e.g., 5-10 µL/min).
-
Acquire data in MRM mode for the this compound transition.
-
Inject the solvent blank to establish a stable baseline signal.
-
Inject the blank extracted matrix samples.
-
Monitor the baseline for any dips (ion suppression) or rises (ion enhancement). The retention times of these disturbances indicate the regions of matrix effects.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement.
Materials:
-
This compound stock solution
-
Blank biological matrix (at least 6 different lots)
-
Sample preparation materials (e.g., SPE cartridges, solvents)
Procedure:
-
Prepare three sets of samples at two concentration levels (low and high QC):
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank matrix and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
Visualizations
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Caption: Workflow for the identification and mitigation of matrix effects.
References
- 1. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychiatriapolska.pl [psychiatriapolska.pl]
- 3. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Optimizing Chromatographic Analysis of N,O-Didesmethylvenlafaxine
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the chromatographic peak shape of N,O-Didesmethylvenlafaxine and related compounds.
Troubleshooting Guide
Poor peak shape, particularly peak tailing and fronting, is a common challenge in the chromatographic analysis of this compound. This guide provides a systematic approach to diagnosing and resolving these issues.
Diagram: Troubleshooting Workflow for Asymmetrical Peaks
Caption: Troubleshooting workflow for asymmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What is the most likely cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound is frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] The basic amine groups on the molecule can interact with acidic residual silanol (B1196071) groups on the silica-based column packing, leading to a distorted peak shape.[2]
To address this, consider the following solutions:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is in the range of 2.5 to 4.5.[1][3] At this low pH, the silanol groups on the stationary phase are less likely to be ionized, and the basic analyte will be protonated, minimizing undesirable secondary interactions.[1] Additives like formic acid or phosphoric acid can be used to adjust the pH.[1][3]
-
Increase Ionic Strength: Increasing the buffer concentration in the mobile phase, for example, by using 10-20 mM ammonium acetate, can help shield the charged analyte from interacting with the stationary phase.[1]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that minimizes the number of free silanol groups, which significantly reduces peak tailing for basic compounds.[2][4]
-
Reduce Sample Overload: Injecting too much sample can also lead to peak tailing.[1][2] Try reducing the injection volume or the concentration of your sample.[2]
Q2: I am observing peak fronting for this compound. What are the potential causes?
A2: Peak fronting is less common than tailing for basic compounds but can occur due to a few key reasons:
-
Sample Overload (Mass Overload): Injecting a sample that is too concentrated can lead to a distorted peak shape where the front of the peak is broader than the back.[2] Diluting the sample and re-injecting is a straightforward solution.[2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in peak fronting.[2] Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Column Collapse: In more severe cases, peak fronting can be a sign of a compromised stationary phase bed, often due to extreme pressure or pH conditions.[2] This is usually accompanied by a sudden and significant decrease in retention time and requires column replacement.[2]
Q3: How does column temperature affect the peak shape of this compound?
A3: Increasing the column temperature can lead to sharper peaks and better resolution.[1] This is because higher temperatures decrease the viscosity of the mobile phase and improve mass transfer.[1] A typical temperature range to consider is 30-40 °C.[1] However, it is important to be mindful of the analyte's stability at elevated temperatures.[1]
Q4: Can the choice of organic modifier in the mobile phase impact peak shape?
A4: Yes, the choice of organic modifier can influence peak shape and selectivity. Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase chromatography. They offer different selectivities, and experimenting with a different organic modifier may improve your peak shape and overall separation.[1]
Experimental Protocols
Below are example methodologies for the analysis of venlafaxine (B1195380) and its metabolites, including this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge.
-
Loading: Load the plasma sample onto the cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analytes with 1 mL of a suitable organic solvent, such as methanol with 5% ammonium hydroxide.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[1]
Liquid Chromatography Method
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common choice.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 90-95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.[1]
-
Column Temperature: 30-40 °C.[1]
Data Presentation
The following table summarizes the effect of mobile phase pH on the retention and peak shape of a basic compound like this compound.
| Mobile Phase pH | Analyte Ionization State | Silanol Group Ionization | Expected Retention Time | Expected Peak Shape |
| Low pH (e.g., 2.5-4.5) | Protonated (more polar) | Suppressed | Shorter | Symmetrical |
| Neutral pH (e.g., 7.0) | Partially deprotonated (less polar) | Ionized | Longer | Potential for tailing |
| High pH (e.g., >8) | Neutral (least polar) | Fully Ionized | Longest | Significant tailing likely |
This table is a generalized representation based on chromatographic principles for basic compounds.[1][2][5]
Disclaimer: The information provided in this technical support center is for guidance and educational purposes only. Specific experimental conditions may need to be optimized for your particular instrumentation and application. Always refer to the manufacturer's guidelines for your HPLC column and equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
Validation & Comparative
A Comparative Pharmacological Guide: N,O-Didesmethylvenlafaxine vs. O-Desmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of two key metabolites of the antidepressant venlafaxine (B1195380): N,O-Didesmethylvenlafaxine (NODV) and O-Desmethylvenlafaxine (ODV), also known as desvenlafaxine. While both are products of venlafaxine metabolism, their pharmacological profiles exhibit significant differences, with ODV being a potent pharmacologically active molecule and NODV demonstrating considerably lower activity.
Executive Summary
O-Desmethylvenlafaxine is the major active metabolite of venlafaxine and functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1] In contrast, this compound is a minor metabolite generally considered to have weak or no significant pharmacological activity at serotonin (B10506) and norepinephrine (B1679862) transporters.[2][3] This guide will present the available quantitative data for ODV and the qualitative assessment of NODV, supported by detailed experimental methodologies.
Pharmacological Activity at Monoamine Transporters
The primary mechanism of action for venlafaxine and its active metabolite, ODV, is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft.
Quantitative Comparison of Transporter Inhibition
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| O-Desmethylvenlafaxine (Desvenlafaxine) | Human SERT | Radioligand Binding | 40.2 ± 1.6 | 47.3 ± 19.4 | Deecher et al., 2006[4] |
| Human NET | Radioligand Binding | 558.4 ± 121.6 | 531.3 ± 113.0 | Deecher et al., 2006[4] | |
| Human DAT | Radioligand Binding | >10,000 (62% inhibition at 100 µM) | - | Deecher et al., 2006[4] | |
| This compound | Human SERT | - | Not Reported | Not Reported | - |
| Human NET | - | Not Reported | Not Reported | - | |
| Human DAT | - | Not Reported | Not Reported | - |
Ki: Inhibitor constant, a measure of binding affinity. A lower Ki value indicates a higher affinity. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Metabolism
Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 to form ODV.[5] A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to N-desmethylvenlafaxine (NDV). Both ODV and NDV can be further metabolized to NODV.[2]
The pharmacological activity of these metabolites is primarily dictated by their affinity for SERT and NET.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Deecher et al. (2006).[4]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine (B1211576) transporter (hDAT).
Materials:
-
HEK-293 cells stably expressing hSERT, hNET, or hDAT.
-
Radioligands: [3H]citalopram for hSERT, [3H]nisoxetine for hNET, and [3H]WIN 35,428 for hDAT.
-
Test compounds: O-Desmethylvenlafaxine.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation counter.
Procedure:
-
Cell membranes from the transfected HEK-293 cells were prepared.
-
For the competition binding assay, cell membranes were incubated in 96-well plates with the respective radioligand and various concentrations of the test compound.
-
The incubation was carried out at room temperature for a specified duration to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters were washed with ice-cold assay buffer.
-
The amount of radioactivity trapped on the filters was quantified using a scintillation counter.
-
Non-specific binding was determined in the presence of a high concentration of a known selective inhibitor for each transporter.
-
IC50 values were calculated from the competition binding curves using non-linear regression analysis.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC50) of the test compounds to inhibit the reuptake of serotonin and norepinephrine.
Materials:
-
HEK-293 cells stably expressing hSERT or hNET.
-
Radiolabeled neurotransmitters: [3H]5-hydroxytryptamine ([3H]5-HT) for hSERT and [3H]norepinephrine ([3H]NE) for hNET.
-
Test compounds: O-Desmethylvenlafaxine.
-
Krebs-Henseleit bicarbonate buffer.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Transfected cells were plated in 96-well plates and allowed to adhere.
-
Cells were pre-incubated with various concentrations of the test compound.
-
The respective radiolabeled neurotransmitter was added to initiate the uptake reaction.
-
The uptake was allowed to proceed for a short period at 37°C.
-
The reaction was terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.
-
Non-specific uptake was determined in the presence of a known selective inhibitor.
-
IC50 values were determined by non-linear regression analysis of the concentration-response curves.
Conclusion
The pharmacological activity of venlafaxine is primarily mediated by its major active metabolite, O-desmethylvenlafaxine (desvenlafaxine), which is a potent dual inhibitor of both serotonin and norepinephrine reuptake. In contrast, the metabolite this compound is considered to have significantly lower, if any, pharmacological activity at these key transporters. This disparity in activity underscores the critical role of O-demethylation in the therapeutic effects of venlafaxine. For drug development and research purposes, O-desmethylvenlafaxine is the key metabolite of interest, while this compound is generally regarded as an inactive metabolic product.
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N,O-Didesmethylvenlafaxine Levels in CYP2D6 Poor vs. Extensive Metabolizers
For Immediate Release
This guide provides a comparative analysis of N,O-didesmethylvenlafaxine (NODV) concentrations in individuals with differing Cytochrome P450 2D6 (CYP2D6) metabolic activities. It is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics of venlafaxine (B1195380) and its metabolites. The information synthesizes findings on the drug's metabolic pathways and the genetic influence of CYP2D6 on its biotransformation.
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety disorders.[1] Its metabolism is complex, involving multiple cytochrome P450 enzymes and resulting in several metabolites. The primary metabolic pathway involves O-demethylation to form O-desmethylvenlafaxine (ODV), a pharmacologically active metabolite. This reaction is predominantly catalyzed by the highly polymorphic CYP2D6 enzyme.[1][2][3]
Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, including poor metabolizers (PMs), who have little to no enzyme function, and extensive metabolizers (EMs), who have normal enzyme function.[1] This genetic variability significantly alters the pharmacokinetics of venlafaxine. In CYP2D6 poor metabolizers, the reduced formation of ODV leads to higher plasma concentrations of the parent drug, venlafaxine.[1][4]
A secondary metabolite, this compound (NODV), is formed further down the metabolic cascade. NODV is produced from the metabolism of both O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV).[5] Given that the initial formation of a key precursor (ODV) is highly dependent on CYP2D6 activity, it is critical to understand how CYP2D6 phenotype affects the levels of downstream metabolites like NODV.
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes parallel metabolic pathways. The major O-demethylation pathway is mediated by CYP2D6 to produce the active metabolite ODV. A minor pathway, N-demethylation, is catalyzed by enzymes such as CYP3A4 and CYP2C19 to form NDV. Both ODV and NDV can then be further metabolized to form this compound (NODV).[5] In CYP2D6 poor metabolizers, the flux through the N-demethylation pathway is increased due to the impairment of the O-demethylation pathway.
Quantitative Data Comparison
Direct quantitative data comparing plasma concentrations of this compound (NODV) between CYP2D6 poor and extensive metabolizers is not extensively detailed in readily available literature. Studies predominantly focus on the parent drug (venlafaxine) and the major active metabolite (ODV). However, based on the established metabolic pathways, a qualitative comparison can be inferred.
In CYP2D6 poor metabolizers, the significantly reduced conversion of venlafaxine to ODV shunts metabolism towards the N-demethylation pathway, leading to relatively higher levels of N-desmethylvenlafaxine (NDV). Since NDV is a direct precursor to NODV via CYP2D6, the overall impact on NODV levels is complex. However, studies show that the metabolic ratio of O-desmethylvenlafaxine to venlafaxine is significantly lower in PMs, indicating a profound shift in the drug's biotransformation.
| Compound | Expected Level in CYP2D6 Poor Metabolizers (vs. EMs) | Rationale |
| Venlafaxine | ▲ Higher | Decreased clearance via the primary CYP2D6 O-demethylation pathway.[1][4] |
| O-desmethylvenlafaxine (ODV) | ▼ Lower | Significantly reduced formation due to lack of CYP2D6 activity.[1] |
| N-desmethylvenlafaxine (NDV) | ▲ Higher | Metabolism is shunted to the N-demethylation pathway (CYP3A4/2C19). |
| This compound (NODV) | Altered | Levels are dependent on the balance between reduced formation from ODV and potentially altered formation from NDV. |
Experimental Protocols
The methodologies employed in pharmacokinetic studies of venlafaxine and its metabolites typically involve the following steps. This protocol is a synthesized representation from common practices in the field.
1. Subject Recruitment and Genotyping:
-
Healthy male and female volunteers are recruited for the study.
-
Inclusion criteria typically include age (e.g., 18-45 years) and normal health status confirmed by medical history, physical examination, and laboratory tests.
-
Exclusion criteria include pregnancy, smoking, alcohol or drug abuse, and use of any concomitant medications.
-
Genomic DNA is isolated from peripheral lymphocytes or saliva.
-
CYP2D6 genotyping is performed using validated methods like PCR-RFLP or real-time PCR to identify alleles associated with poor metabolizer (e.g., *3, *4, *5, *6) and extensive metabolizer phenotypes (e.g., *1, *2). Subjects are categorized into PM and EM groups based on their genotype.
2. Study Design and Drug Administration:
-
The study often follows a parallel-group or crossover design.
-
After an overnight fast, subjects receive a single oral dose of venlafaxine (e.g., 75 mg).
-
Standardized meals are provided at specified times post-dose.
3. Sample Collection:
-
Serial blood samples (e.g., 5 mL) are collected in heparinized or EDTA-containing tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24, 36, 48 hours).
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of venlafaxine, ODV, NDV, and NODV are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.
-
The supernatant is then injected into the LC-MS/MS system for quantification.
-
Calibration curves are generated using standards of known concentrations, and quality control samples are included in each analytical run to ensure accuracy and precision.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) are calculated for each analyte using non-compartmental analysis.
-
Statistical comparisons of these parameters are made between the CYP2D6 PM and EM groups.
Conclusion
The genetic polymorphism of CYP2D6 is a major determinant of venlafaxine pharmacokinetics. Individuals identified as CYP2D6 poor metabolizers exhibit significantly higher plasma concentrations of venlafaxine and lower concentrations of its primary active metabolite, O-desmethylvenlafaxine, compared to extensive metabolizers. While direct quantitative comparisons for the minor metabolite this compound are not prominently featured in existing literature, its formation is intrinsically linked to the activity of CYP2D6. The altered metabolic flux in poor metabolizers suggests that levels of NODV will differ from those in extensive metabolizers. Further research with a specific focus on quantifying all downstream metabolites, including NODV, is necessary to fully characterize the impact of CYP2D6 genotype on the complete metabolic profile of venlafaxine.
References
- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influences of CYP2D6 genotypes and drug interactions on the pharmacokinetics of venlafaxine: exploring predictive biomarkers for treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
Cross-Validation of Analytical Methods for N,O-Didesmethylvenlafaxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two distinct analytical methods for the quantification of N,O-Didesmethylvenlafaxine, a metabolite of the antidepressant drug venlafaxine (B1195380). The objective is to offer a comparative analysis of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more conventional High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence) method. This comparison is supported by experimental data to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision in drug metabolism and pharmacokinetic studies. The following table summarizes the key performance characteristics of the LC-MS/MS and HPLC-Fluorescence methods for the analysis of venlafaxine and its metabolites, providing a basis for comparison. While specific data for this compound is limited, the presented data for the primary metabolite, O-desmethylvenlafaxine (ODV), serves as a strong indicator of the expected performance for related metabolites.
| Parameter | LC-MS/MS Method | HPLC-Fluorescence Method |
| Linearity Range | 6 - 600 ng/mL (for ODV)[1] | 1 - 300 ng/mL (for all analytes)[2] |
| Lower Limit of Quantification (LLOQ) | 8.34 ng/mL (for ODV)[3] | 1 ng/mL (for all analytes)[2] |
| Precision (Intra-day & Inter-day) | Within 10%[1] | 1.8 - 14.1%[2] |
| Accuracy (Intra-day & Inter-day) | Within 10%[1] | Not explicitly stated, but within acceptable limits for validation. |
| Recovery | 81.7% (for ODV)[1] | Not explicitly stated. |
| Sample Preparation | Solid-Phase Extraction (SPE)[1] | Liquid-Liquid Extraction (LLE)[2] |
| Run Time | ~3 minutes[1] | Not explicitly stated, but generally longer than UPLC-MS/MS. |
| Detection | Mass Spectrometry (MS/MS)[1] | Fluorescence Detection[2] |
Experimental Protocols
Detailed methodologies for the two compared analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of venlafaxine and its metabolites.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for bioanalytical studies where low concentrations of metabolites are expected.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Human plasma samples are subjected to a solid-phase extraction technique to isolate the analytes of interest.[1]
-
An internal standard, such as escitalopram, is added to the plasma samples before extraction.[1]
2. Chromatographic Conditions
-
Column: Betasil C18 column.[1]
-
Mobile Phase: Simple isocratic conditions are employed.[1]
-
Flow Rate: Not explicitly stated, but typical for LC-MS/MS analysis.
-
Injection Volume: 7 µL of the reconstituted solution is injected for analysis to enhance sensitivity.[3]
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity.[3][4]
-
Mass Transitions:
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
This method provides a robust and cost-effective alternative to LC-MS/MS, with sufficient sensitivity for many applications.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
A one-step liquid-liquid extraction with ethyl acetate (B1210297) is used to extract the analytes from plasma samples.[2]
2. Chromatographic Conditions
-
Column: ChromolithTM Performance RP-18e (100 mm × 4.6 mm).[2]
-
Mobile Phase: An isocratic mobile phase consisting of methanol (B129727) and water (35:65, v/v), with the pH adjusted to 2.5 using phosphoric acid.[2]
-
Flow Rate: 2 mL/min.[2]
3. Fluorescence Detection
Cross-Validation Workflow
The cross-validation of these two distinct analytical methods is crucial to ensure the consistency and reliability of the data generated. The following diagram illustrates a typical workflow for such a cross-validation study.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Nuances of N,O-Didesmethylvenlafaxine Measurement: A Guide to Inter-Laboratory Variability
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is paramount in pharmacokinetic studies, therapeutic drug monitoring, and drug development. N,O-Didesmethylvenlafaxine (NODDV) is a minor metabolite of the widely prescribed antidepressant venlafaxine (B1195380). While not pharmacologically active, its concentration can provide valuable insights into an individual's metabolic profile, particularly in the context of pharmacogenetic variations. However, the reliable measurement of NODDV across different laboratories presents a significant challenge, primarily due to its low circulating concentrations and the complexity of biological matrices. This guide provides a comparative overview of the analytical landscape for NODDV measurement, highlighting potential sources of inter-laboratory variability and offering standardized protocols to mitigate these discrepancies.
The Metabolic Fate of Venlafaxine: A Complex Pathway
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathway involves O-demethylation by CYP2D6 to form the active metabolite O-desmethylvenlafaxine (ODV). A secondary pathway involves N-demethylation by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV). Both ODV and NDV can be further metabolized to NODDV. This intricate metabolic network, depicted below, is a key source of inter-individual variability in metabolite concentrations. Genetic polymorphisms in CYP2D6, in particular, can significantly alter the metabolic ratio of these compounds, impacting the concentration of downstream metabolites like NODDV.
Inter-Laboratory Variability: The Analytical Challenge
The primary challenges in the accurate measurement of NODDV that can contribute to inter-laboratory variability include:
-
Low Endogenous Concentrations: As a minor metabolite, NODDV is present in biological fluids at significantly lower concentrations than venlafaxine and ODV, often requiring highly sensitive analytical instrumentation.
-
Matrix Effects: Biological matrices such as plasma and serum are complex, containing numerous endogenous compounds that can interfere with the ionization of the analyte in mass spectrometry-based methods, leading to signal suppression or enhancement.
-
Lack of Standardized Protocols: Variations in sample preparation, chromatographic conditions, and mass spectrometry parameters across laboratories can lead to disparate results.
Comparison of Analytical Method Performance
While a direct multi-laboratory comparison is unavailable, we can assess the potential for variability by examining the performance of a validated, multiplexed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of venlafaxine and its four metabolites, including NODDV. The validation parameters from this study provide a benchmark for what is achievable with a robust and optimized protocol[2][3].
Table 1: Performance Characteristics of a Multiplexed LC-MS/MS Method for Venlafaxine and its Metabolites [2][3]
| Analyte | Analytical Measuring Range (ng/mL) | Inter-Assay Imprecision (%CV) |
| Venlafaxine (VEN) | 5 - 800 | 1.9 - 9.3 |
| O-desmethylvenlafaxine (ODV) | 5 - 800 | 1.9 - 9.3 |
| N-desmethylvenlafaxine (NDV) | 5 - 800 | 1.9 - 9.3 |
| This compound (NODDV) | 5 - 800 | 1.9 - 9.3 |
| N,N-didesmethylvenlafaxine (NNDDV) | 5 - 800 | 1.9 - 9.3 |
The data demonstrates that with a well-validated LC-MS/MS method, it is possible to achieve low imprecision for the measurement of NODDV, even at concentrations as low as 5 ng/mL. The key to minimizing inter-laboratory variability lies in the adoption of similarly rigorous and standardized experimental protocols.
Recommended Experimental Protocol: A Standardized Approach
To promote consistency in the measurement of this compound across different research settings, the following standardized experimental workflow based on common practices in published LC-MS/MS methods is recommended.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma/serum sample that can interfere with the analysis and damage the analytical column.
-
Protocol:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., this compound-d6 in methanol).
-
Add 600 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate NODDV from other components in the sample and to detect and quantify it with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NODDV: Precursor ion (Q1) m/z 250.2 -> Product ion (Q3) m/z 58.1
-
NODDV-d6 (Internal Standard): Precursor ion (Q1) m/z 256.2 -> Product ion (Q3) m/z 64.1
-
-
Collision Energy and other MS parameters: Should be optimized for the specific instrument used.
-
3. Data Analysis
-
Objective: To calculate the concentration of NODDV in the samples based on the acquired data.
-
Protocol:
-
Integrate the peak areas for NODDV and the internal standard.
-
Calculate the peak area ratio (NODDV/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Perform a linear regression with a weighting factor (e.g., 1/x or 1/x²) to determine the best fit for the calibration curve.
-
Calculate the concentration of NODDV in the unknown samples using the regression equation from the calibration curve.
-
Conclusion
While direct evidence of inter-laboratory variability for this compound measurement is scarce, the inherent challenges of quantifying a minor metabolite with significant inter-individual concentration variance suggest that such variability is a tangible concern. The adoption of standardized, robust, and well-validated analytical methods, such as the LC-MS/MS protocol outlined in this guide, is crucial for generating reliable and comparable data across different research and clinical settings. By adhering to best practices in sample preparation, chromatographic separation, and mass spectrometric detection, researchers can minimize analytical variability and enhance the quality and reproducibility of their findings in the study of venlafaxine metabolism.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of sertraline : Variability factors as displayed in a clinical setting [diva-portal.org]
A Comparative Guide to N,O-Didesmethylvenlafaxine Concentrations: Plasma vs. Whole Blood Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicological studies. The choice of biological matrix, either plasma or whole blood, can significantly influence the measured concentrations and the interpretation of the results. This guide focuses on N,O-Didesmethylvenlafaxine, a metabolite of the antidepressant venlafaxine (B1195380). A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous analysis of venlafaxine and its metabolites in both human plasma and whole blood. While this provides a robust methodology for comparison, published studies presenting a direct quantitative comparison of DDV concentrations in matched plasma and whole blood samples are scarce.
Data Presentation: Analytical Performance
The following table summarizes the analytical performance characteristics of a validated LC-MS/MS method for the determination of this compound in human plasma and whole blood. This data is derived from a study by Høiseth et al. (2010), which established a reliable method for such comparative analysis.
| Parameter | Plasma | Whole Blood |
| Analyte | This compound | This compound |
| Calibration Range | 0.5–500 nmol/L | 5–2000 nmol/L |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
Data extracted from Høiseth et al. (2010). The different calibration ranges suggest that the expected concentrations or the matrix effects might differ between plasma and whole blood.
Experimental Protocols
The following is a detailed description of the experimental protocol for the simultaneous determination of this compound in human plasma and whole blood, based on the validated method by Høiseth et al. (2010).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 1 mL of plasma or whole blood, add an internal standard solution.
-
Add 1 mL of phosphate (B84403) buffer (pH 6.0) and vortex.
-
For whole blood samples, sonicate for 15 minutes to lyse the red blood cells.
-
-
Solid-Phase Extraction:
-
Condition a C8 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of phosphate buffer (pH 6.0).
-
Apply the pre-treated sample to the SPE cartridge.
-
Wash the cartridge with 1 mL of phosphate buffer (pH 6.0) followed by 1 mL of a methanol/water mixture.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analytes with 1 mL of a methanol/ammonia mixture.
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A chiral column to separate the stereoisomers of venlafaxine and its metabolites.
-
Mobile Phase: A gradient mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathway of Venlafaxine to DDV.
Unraveling the Metabolic Fate of Venlafaxine: A Comparative Guide to N,O-Didesmethylvenlafaxine Levels
For Immediate Release
A comprehensive analysis of the correlation between venlafaxine (B1195380) dosage and the formation of its secondary metabolite, N,O-didesmethylvenlafaxine (N,O-DDV), reveals significant interindividual variability and highlights the importance of therapeutic drug monitoring in optimizing treatment. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of metabolite levels at various dosages, supported by experimental data and methodologies.
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary active metabolite, O-desmethylvenlafaxine (ODV), has been the focus of much research, the secondary metabolite this compound is also formed through sequential demethylation. Understanding the relationship between the parent drug dosage and the resulting plasma concentrations of this metabolite is crucial for a complete pharmacokinetic profile and for assessing potential drug-drug interactions and patient-specific metabolic differences.
Quantitative Analysis of Venlafaxine and its Metabolites
Therapeutic drug monitoring (TDM) studies have demonstrated a wide variability in the plasma concentrations of venlafaxine and its metabolites among patients receiving similar doses. This variability is attributed to genetic polymorphisms of metabolizing enzymes, particularly CYP2D6, as well as age, sex, and co-medications.
A key study involving 797 serum concentration analyses from 635 patients treated with venlafaxine doses ranging from 37.5 mg/day to 412.5 mg/day provides valuable insight into the dose-concentration relationship of this compound. The mean coefficient of variation for the dose-corrected concentrations of this compound was found to be 59%, indicating a moderate level of interindividual variability.[1]
While specific mean concentrations of this compound across a range of venlafaxine doses are not consistently reported in a standardized format across all studies, the available data underscores the complexity of venlafaxine metabolism. The following table summarizes the typical plasma concentrations of venlafaxine and its major metabolite, ODV, at a median daily dose, as reported in a large TDM database. It is important to note that N,O-DDV levels are generally lower than those of the primary metabolites.
| Analyte | Median Daily Dose (mg) | Median Plasma Concentration (nmol/L) |
| Venlafaxine | 225 | 306 |
| O-desmethylvenlafaxine (ODV) | 225 | 861 |
Data from a therapeutic drug monitoring database including 1077 samples.
Recent analytical advancements have enabled the simultaneous quantification of venlafaxine and all of its metabolites, including this compound (termed NODDV in some studies). In one such study evaluating plasma samples from patients on venlafaxine doses between 37.5 and 450 mg/day, NODDV was quantifiable in 20 out of 21 samples, demonstrating its consistent presence in patients undergoing treatment.[2]
Experimental Protocols
The quantification of venlafaxine and its metabolites in biological matrices is predominantly achieved through chromatographic methods coupled with mass spectrometry.
Methodology for Simultaneous Quantification of Venlafaxine and its Metabolites
A state-of-the-art method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous measurement of venlafaxine, O-desmethylvenlafaxine, N-desmethylvenlafaxine, and this compound in human plasma.[2]
Sample Preparation:
-
Plasma samples (K2EDTA) are spiked with internal standards for each analyte.
-
Proteins are precipitated from the plasma matrix.
-
The supernatant is then subjected to analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase liquid chromatography is employed to separate the analytes.
-
Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of each compound.
This multiplexed assay is validated according to regulatory recommendations to ensure accuracy, precision, and reliability. The analytical measuring range for venlafaxine and all four metabolites is typically established between 5-800 ng/mL.[2]
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the biotransformation of venlafaxine and the process of its quantification, the following diagrams are provided.
Conclusion
The correlation between venlafaxine dosage and this compound plasma levels is influenced by a multitude of factors, leading to considerable interpatient variability. While a direct, linear relationship is not consistently observed, the presence of this metabolite is a regular feature of venlafaxine's pharmacokinetic profile. The use of robust and validated analytical methods, such as LC-MS/MS, is essential for accurately quantifying this compound and other metabolites, thereby contributing to a more comprehensive understanding of venlafaxine's disposition in different patient populations. This knowledge is paramount for the advancement of personalized medicine in the treatment of depression and anxiety disorders.
References
- 1. Therapeutic drug monitoring of racemic venlafaxine and its main metabolites in an everyday clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacology of venlafaxine and all its major and minor metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380) and its major and minor metabolites. The data presented is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development, offering insights into the distinct and overlapping activities of these compounds.
Introduction
Venlafaxine is a widely prescribed antidepressant that exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[1][2] It is administered as a racemic mixture of (R)- and (S)-enantiomers, both of which are pharmacologically active.[3][4] Following administration, venlafaxine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP2C19, leading to the formation of several metabolites.[5][6][7] The principal active metabolite, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine, is itself a marketed antidepressant.[8][9] Other major and minor metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (NODV).[5][6] Understanding the comparative pharmacology of venlafaxine and its metabolites is crucial for a complete comprehension of its clinical efficacy and potential for drug-drug interactions.
Metabolic Pathways of Venlafaxine
Venlafaxine is primarily metabolized in the liver through two main pathways: O-demethylation and N-demethylation. The major pathway, O-demethylation, is catalyzed predominantly by CYP2D6 and results in the formation of the active metabolite O-desmethylvenlafaxine (ODV).[3][5][6] A minor pathway, N-demethylation, is mediated by CYP3A4 and CYP2C19 and produces the less active metabolite N-desmethylvenlafaxine (NDV).[6][10] Both ODV and NDV can be further metabolized to this compound (NODV), which is considered pharmacologically inactive.[3][10]
Comparative Pharmacodynamics: Receptor and Transporter Binding Affinities
The primary mechanism of action for venlafaxine and its active metabolite, ODV, is the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. The binding affinities of venlafaxine and its metabolites for these transporters, as well as other neuronal receptors, are summarized in the table below.
| Compound | Target | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Notes |
| Venlafaxine (racemic) | SERT | 82[4][11] | 145[12] | ~30-fold selectivity for SERT over NET.[4][11] |
| NET | 2480[4][11] | 2483[12] | ||
| DAT | Weak affinity[2] | 7647[12] | ||
| O-desmethylvenlafaxine (ODV) | SERT | 40[12] | 47.3[12] | Higher affinity for both SERT and NET compared to venlafaxine.[12] |
| NET | 558[12] | 531.3[12] | ||
| DAT | Weak affinity (62% inhibition at 100 µM) | - | ||
| N-desmethylvenlafaxine (NDV) | SERT | - | - | Described as having weak inhibitory properties.[10] |
| NET | - | - | Described as having weak inhibitory properties.[10] | |
| This compound (NODV) | - | - | - | Considered to have no known pharmacological effect.[3][10] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; SERT: Serotonin transporter; NET: Norepinephrine transporter; DAT: Dopamine transporter.
Comparative Pharmacokinetics
The pharmacokinetic profiles of venlafaxine and its metabolites are influenced by genetic polymorphisms of metabolizing enzymes, particularly CYP2D6.
| Parameter | Venlafaxine | O-desmethylvenlafaxine (ODV) | N-desmethylvenlafaxine (NDV) | This compound (NODV) |
| Half-life (t½) | ~5 hours[6] | ~11 hours[6] | Data not readily available | Data not readily available |
| Bioavailability | ~45%[6] | - | - | - |
| Protein Binding | ~27%[6] | ~30%[6] | Data not readily available | Data not readily available |
| Primary Route of Elimination | Renal (as metabolites)[5] | Renal[5] | Renal[5] | Renal[5] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of a test compound, such as venlafaxine, using human liver microsomes.
Objective: To determine the rate of metabolism and identify the metabolites of a test compound in a human liver microsomal system.
Materials:
-
Human liver microsomes (HLMs)
-
Test compound (e.g., venlafaxine)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and transfer it to a separate tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Sample Processing: Vortex the terminated reaction samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and identify and quantify the formed metabolites.
Radioligand Binding Assay for SERT and NET
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the serotonin and norepinephrine transporters.
Objective: To determine the inhibition constant (Ki) of a test compound for SERT and NET.
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET)
-
Test compound (e.g., venlafaxine or its metabolites)
-
Non-specific binding control (e.g., high concentration of a known SERT or NET inhibitor)
-
Binding buffer (e.g., Tris-HCl with appropriate salts)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a known inhibitor.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
This protocol details a cell-based assay to measure the inhibition of neurotransmitter reuptake by a test compound.
Objective: To determine the potency of a test compound to inhibit the reuptake of serotonin or norepinephrine into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
Radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine)
-
Test compound
-
Uptake buffer
-
Wash buffer
-
Cell lysis solution
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture HEK293 cells expressing SERT or NET in appropriate media and plate them in multi-well plates.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to the wells.
-
Incubation: Incubate the cells for a defined period at 37°C to allow for neurotransmitter uptake.
-
Uptake Termination: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis solution.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity to determine the amount of neurotransmitter taken up by the cells.
-
Data Analysis: Determine the percent inhibition of uptake at each concentration of the test compound and calculate the IC50 value.
Conclusion
The pharmacological profile of venlafaxine is a composite of the activities of the parent drug and its primary active metabolite, O-desmethylvenlafaxine. Both compounds are potent inhibitors of serotonin and norepinephrine reuptake, with ODV exhibiting a higher affinity for both transporters. The minor metabolites, N-desmethylvenlafaxine and this compound, contribute minimally to the overall pharmacological effect. The stereochemistry of venlafaxine and its metabolites also plays a role in their pharmacological activity. A thorough understanding of the comparative pharmacology of these entities is essential for optimizing therapeutic strategies and for the development of new drugs targeting the monoaminergic system.
References
- 1. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 8. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation of N,O-Didesmethylvenlafaxine as a CYP2C19 Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N,O-didesmethylvenlafaxine (DDV) as a potential biomarker for Cytochrome P450 2C19 (CYP2C19) enzyme activity. Its performance is evaluated against established phenotyping methods, supported by available experimental data and detailed methodologies.
Introduction
Venlafaxine (B1195380), a widely prescribed antidepressant, undergoes extensive metabolism primarily through two cytochrome P450 enzymes: CYP2D6 and CYP2C19. While CYP2D6 is the major enzyme responsible for the formation of the active metabolite O-desmethylvenlafaxine (ODV), CYP2C19 plays a significant role in the N-demethylation pathway, leading to the formation of N-desmethylvenlafaxine (NDV) and subsequently this compound (DDV).[1][2][3][4][5] The genetic polymorphism of the CYP2C19 gene can lead to significant inter-individual variability in venlafaxine metabolism, affecting drug efficacy and the risk of adverse reactions. This has prompted research into identifying reliable biomarkers to predict an individual's CYP2C19 metabolic phenotype.
This guide focuses on the validation of DDV, a downstream metabolite in the CYP2C19-mediated pathway, as a potential biomarker for CYP2C19 activity.
Venlafaxine Metabolism and the Role of CYP2C19
The metabolic pathway of venlafaxine is crucial to understanding the rationale behind using its metabolites as biomarkers. The following diagram illustrates the key metabolic routes.
As depicted, while CYP2D6 is the primary enzyme in the O-demethylation of venlafaxine to its active metabolite ODV, CYP2C19 is involved in the N-demethylation to NDV. Importantly, CYP2C19 also catalyzes the conversion of ODV to DDV. This positions DDV and its metabolic ratios as potential indicators of CYP2C19 function, particularly when CYP2D6 activity is compromised or in individuals with specific CYP2D6 genotypes.
This compound as a CYP2C19 Biomarker: Supporting Evidence
A key study investigated the influence of CYP2C19 and CYP2D6 genotypes on the metabolic ratios of venlafaxine and its metabolites in forensic autopsy cases. The results demonstrated that the metabolic ratios of DDV/ODV and DDV/Venlafaxine were significantly influenced by the CYP2C19 genotype.[1][3] This suggests that as CYP2C19 activity decreases (e.g., in poor metabolizers), the formation of DDV from ODV is reduced, leading to lower DDV/ODV and DDV/Venlafaxine ratios.
However, to date, comprehensive validation studies establishing specific cutoff values, sensitivity, and specificity for these metabolic ratios in predicting CYP2C19 phenotypes (Poor, Intermediate, Extensive, and Ultrarapid Metabolizers) are limited in the published literature.
Comparison with Established CYP2C19 Biomarkers
To objectively evaluate the potential of this compound as a biomarker, it is essential to compare it with well-established methods for CYP2C19 phenotyping. The most commonly used probe drugs for this purpose are mephenytoin (B154092) and omeprazole (B731).
| Biomarker/Method | Principle | Advantages | Disadvantages |
| This compound (DDV) Metabolic Ratios (e.g., DDV/ODV) | Measures the ratio of a downstream metabolite to its precursor in the CYP2C19 pathway. Can be determined from a single plasma sample in patients already taking venlafaxine. | - Non-invasive for patients on venlafaxine.- Reflects in-vivo enzyme activity under therapeutic conditions. | - Limited validation data (sensitivity, specificity, cutoff values).- Confounded by CYP2D6 activity.- Only applicable to patients taking venlafaxine. |
| Mephenytoin S/R Ratio | Measures the ratio of the S- and R-enantiomers of mephenytoin in urine after administration of a probe dose. The S-enantiomer is specifically metabolized by CYP2C19. | - Well-established "gold standard" for CYP2C19 phenotyping.[1][2][6][7][8] - Clear cutoff values for phenotype classification.[9] | - Requires administration of a probe drug.- Potential for adverse effects from mephenytoin.- Sample stability can be an issue.[2] |
| Omeprazole Metabolic Ratio (Omeprazole/5-hydroxyomeprazole) | Measures the ratio of the parent drug to its primary CYP2C19-mediated metabolite in plasma or urine after a probe dose. | - Widely used and well-validated probe drug.[9][10][11][12] - Relatively safe. | - Requires administration of a probe drug.- Can be influenced by other CYP enzymes at higher doses. |
| CYP2C19 Genotyping | Directly analyzes an individual's DNA for known functional variants in the CYP2C19 gene. | - Provides a definitive genetic basis for enzyme activity.- Not influenced by other drugs or environmental factors. | - Does not account for phenoconversion (discrepancies between genotype and actual phenotype due to non-genetic factors).- May not capture the effect of all rare or unknown variants. |
Experimental Protocols
Quantification of Venlafaxine and its Metabolites by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of venlafaxine, ODV, NDV, and DDV in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., venlafaxine-d6).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
CYP2C19 Phenotyping using Mephenytoin
1. Administration:
-
Administer a single oral dose of 100 mg racemic mephenytoin to the subject.
2. Urine Collection:
-
Collect urine over an 8-hour period post-dose.
3. Sample Preparation:
-
Perform liquid-liquid extraction of a urine aliquot.
4. Analysis:
-
Analyze the concentrations of S-mephenytoin and R-mephenytoin using a chiral HPLC method.[9]
5. Phenotype Determination:
-
Calculate the S/R ratio. A ratio of ≥ 0.8 is typically used to classify an individual as a poor metabolizer.[9]
CYP2C19 Phenotyping using Omeprazole
1. Administration:
-
Administer a single oral dose of 20 mg omeprazole.
2. Plasma/Urine Collection:
-
Collect blood or urine samples at specified time points (e.g., 3 hours post-dose for plasma).
3. Sample Preparation:
-
Perform protein precipitation or liquid-liquid extraction.
4. Analysis:
-
Quantify omeprazole and 5-hydroxyomeprazole concentrations using LC-MS/MS.
5. Phenotype Determination:
-
Calculate the metabolic ratio of omeprazole to 5-hydroxyomeprazole. Cutoff values vary between studies and matrices (plasma vs. urine).[10][11]
Conclusion and Future Directions
The use of this compound metabolic ratios, specifically DDV/ODV and DDV/Venlafaxine, shows promise as a non-invasive method for assessing CYP2C19 activity in patients treated with venlafaxine. The significant association with CYP2C19 genotype provides a strong rationale for its potential clinical utility.
However, further research is critically needed to fully validate DDV as a robust biomarker. Future studies should focus on:
-
Establishing clear cutoff values for DDV metabolic ratios to differentiate between CYP2C19 poor, intermediate, extensive, and ultrarapid metabolizers.
-
Determining the sensitivity and specificity of these ratios in predicting CYP2C19 phenotype as determined by genotyping.
-
Conducting larger prospective studies to correlate DDV metabolic ratios with clinical outcomes, such as treatment efficacy and adverse drug reactions, in patients receiving venlafaxine.
-
Investigating the influence of CYP2D6 genotype on the utility of DDV as a CYP2C19 biomarker to develop more refined interpretive criteria.
By addressing these research gaps, the full potential of this compound as a clinically useful biomarker for personalized venlafaxine therapy can be realized.
References
- 1. Evaluation of Omeprazole Limited Sampling Strategies to Estimate Constitutive Cytochrome P450 2C19 Activity in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of fluoxetine, venlafaxine, vortioxetine and their active metabolites in human plasma by LC-MS/MS using one-step sample preparation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of CYP2D6 and CYP2C19 genotypes on venlafaxine metabolic ratios and stereoselective metabolism in forensic autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Combined CYP2D6 and CYP2C19 Genotypes on Venlafaxine and O-Desmethylvenlafaxine Concentrations in a Large Patient Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
Navigating Venlafaxine Metabolism: A Comparative Analysis of the N,O-Didesmethylvenlafaxine to N-desmethylvenlafaxine Metabolic Ratio
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways leading to the formation of N,O-didesmethylvenlafaxine (DDV) and N-desmethylvenlafaxine (NDV), with a specific focus on the DDV/NDV metabolic ratio. This ratio can serve as a valuable biomarker for understanding inter-individual variability in drug response and the influence of pharmacogenetics on venlafaxine (B1195380) disposition.
Introduction to Venlafaxine Metabolism
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are O-demethylation and N-demethylation, leading to the formation of several metabolites. The primary active metabolite is O-desmethylvenlafaxine (ODV), while N-desmethylvenlafaxine (NDV) and this compound (DDV) are considered less active.[1][2] The enzymatic activity of CYP2D6 and CYP2C19 plays a crucial role in the rate and direction of these metabolic conversions, leading to significant inter-individual differences in drug exposure and, potentially, clinical outcomes.[3][4]
The Significance of the DDV/NDV Metabolic Ratio
The ratio of DDV to NDV provides a window into the downstream metabolism of venlafaxine. Understanding this ratio is particularly important in assessing the influence of genetic polymorphisms in key metabolizing enzymes. Research has shown that the DDV/NDV ratio is significantly influenced by the genetic makeup of CYP2D6.[5] This makes the DDV/NDV ratio a potential biomarker for predicting an individual's metabolic phenotype and tailoring venlafaxine therapy accordingly.
Comparative Analysis of Metabolic Ratios
The following table summarizes quantitative data on the DDV/NDV metabolic ratio as influenced by CYP2D6 genotype, based on a study of forensic autopsy cases.
Table 1: Influence of CYP2D6 Genotype on the this compound (DDV) / N-desmethylvenlafaxine (NDV) Metabolic Ratio [5]
| CYP2D6 Metabolizer Status | Mean DDV/NDV Ratio (± SD) |
| Poor Metabolizers (PM) | 0.5 (± 0.3) |
| Intermediate Metabolizers (IM) | 1.0 (± 0.6) |
| Extensive Metabolizers (EM) | 1.4 (± 0.8) |
Data from Gjerde et al., The Pharmacogenomics Journal, 2015.
As evidenced by the data, there is a clear trend of an increasing DDV/NDV ratio with increased CYP2D6 enzyme activity. Poor metabolizers exhibit a significantly lower ratio, indicating a reduced capacity to convert NDV to DDV. This highlights the critical role of CYP2D6 in this specific metabolic step.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of enzymes and metabolites in venlafaxine metabolism and the analytical workflow for their quantification, the following diagrams are provided.
Caption: Metabolic pathway of venlafaxine.
Caption: Experimental workflow for metabolite analysis.
Experimental Protocols
The following is a representative protocol for the simultaneous quantification of venlafaxine and its metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on several published methods.[4][6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., venlafaxine-d6, ODV-d6, NDV-d3, DDV-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to separate the analytes of interest. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard should be optimized. Representative transitions are provided in the table below.
-
Table 2: Representative MRM Transitions for Venlafaxine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine (VEN) | 278.2 | 260.2 |
| O-desmethylvenlafaxine (ODV) | 264.2 | 246.2 |
| N-desmethylvenlafaxine (NDV) | 264.2 | 246.2 |
| This compound (DDV) | 250.2 | 232.2 |
3. Data Analysis
-
Quantify the concentrations of venlafaxine, ODV, NDV, and DDV by constructing calibration curves using known standards.
-
Calculate the DDV/NDV metabolic ratio by dividing the concentration of DDV by the concentration of NDV for each sample.
Conclusion
The analysis of the this compound to N-desmethylvenlafaxine metabolic ratio offers valuable insights into the pharmacogenetic variability of venlafaxine metabolism. The strong correlation between this ratio and CYP2D6 genotype underscores its potential as a biomarker for personalizing antidepressant therapy. The provided experimental protocol offers a robust method for the simultaneous quantification of venlafaxine and its key metabolites, enabling further research in this area. Future studies should aim to expand the quantitative data on this metabolic ratio across diverse patient populations to further validate its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Combined CYP2D6 and CYP2C19 Genotypes on Venlafaxine and O-Desmethylvenlafaxine Concentrations in a Large Patient Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of CYP2D6 and CYP2C19 genotypes on venlafaxine metabolic ratios and stereoselective metabolism in forensic autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Maze: A Comparative Analysis of Venlafaxine Metabolite Profiling in Diverse Patient Populations
For researchers and drug development professionals, understanding the metabolic fate of a drug is paramount to optimizing its efficacy and safety. This guide provides a comparative analysis of venlafaxine (B1195380) metabolite profiling across different patient cohorts, with a particular focus on the influence of genetic polymorphisms in key metabolizing enzymes. The data presented herein, supported by detailed experimental protocols, offers a comprehensive overview for scientists engaged in pharmacokinetics, pharmacodynamics, and personalized medicine.
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C19. Genetic variations in these enzymes can lead to significant inter-individual differences in drug exposure and response. This guide delves into the quantitative differences in venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), in patient cohorts with distinct metabolic capacities.
Comparative Pharmacokinetic Data
The metabolic profile of venlafaxine is significantly altered by the genetic makeup of the individual, particularly the functionality of the CYP2D6 enzyme. Patients can be broadly categorized into poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). This genetic variability directly impacts the plasma concentrations of venlafaxine and its metabolites.
A pivotal aspect of venlafaxine's pharmacology is that its main metabolite, ODV, is also pharmacologically active. Therefore, the total active moiety (venlafaxine + ODV) is a critical parameter in assessing the drug's overall effect. Studies have consistently shown that in CYP2D6 poor metabolizers, the parent drug concentrations are significantly elevated, while the formation of ODV is substantially reduced.[1][2] Conversely, in extensive metabolizers, venlafaxine is more rapidly converted to ODV, leading to lower parent drug levels and higher metabolite levels.[1][3]
The following table summarizes the key pharmacokinetic parameters of venlafaxine and O-desmethylvenlafaxine in CYP2D6 Poor Metabolizers versus Extensive Metabolizers, based on data from a comparative study.
| Pharmacokinetic Parameter | Analyte | CYP2D6 Poor Metabolizers (PM) (Mean ± SD) | CYP2D6 Extensive Metabolizers (EM) (Mean ± SD) | Fold Difference (PM vs. EM) | p-value |
| Cmax (ng/mL) | Venlafaxine | 161.4 ± 55.3 | 57.7 ± 28.9 | 2.8x higher in PMs | < 0.01 |
| O-desmethylvenlafaxine | 49.8 ± 20.1 | 216.2 ± 85.4 | 4.3x lower in PMs | ≤ 0.001 | |
| AUC₀-∞ (ng·h/mL) | Venlafaxine | 3467 ± 1234 | 779 ± 412 | 4.5x higher in PMs | < 0.01 |
| O-desmethylvenlafaxine | 1588 ± 645 | 7065 ± 2876 | 4.4x lower in PMs | ≤ 0.001 | |
| ODV/Venlafaxine Ratio (AUC₀-∞) | 0.46 | 9.07 | 19.7x lower in PMs | ≤ 0.001 |
Data compiled from a study by Preskorn S, et al. (2009).[1]
These data clearly demonstrate the profound impact of CYP2D6 genotype on the disposition of venlafaxine. Such differences can have significant clinical implications, with poor metabolizers potentially being at a higher risk for concentration-dependent adverse effects.[2]
Experimental Protocols
The accurate quantification of venlafaxine and its metabolites is crucial for comparative profiling studies. The most widely accepted and robust method for this purpose is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Representative LC-MS/MS Method for Quantification of Venlafaxine and O-desmethylvenlafaxine in Human Plasma
This protocol provides a generalized procedure based on common practices in the field.[4][5][6][7][8]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of human plasma, add an internal standard (e.g., a deuterated analog of venlafaxine or a structurally similar compound).
-
Vortex mix the samples.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Start with 95% A, then ramp to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to initial conditions and equilibrate for 1 minute.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each analyte and the internal standard to achieve maximum sensitivity.
4. Data Analysis
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations prepared in blank plasma.
-
Determine the concentrations of venlafaxine and ODV in the patient samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Metabolic Landscape
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of venlafaxine and a typical experimental workflow for its comparative metabolite profiling.
Caption: Metabolic pathway of venlafaxine.
Caption: Experimental workflow for comparative metabolite profiling.
References
- 1. Comparison of the pharmacokinetics of venlafaxine extended release and desvenlafaxine in extensive and poor cytochrome P450 2D6 metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of N,O-Didesmethylvenlafaxine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and toxicological assessments. This guide provides a comparative overview of analytical methods for the determination of N,O-Didesmethylvenlafaxine (NODDV), a minor metabolite of the widely prescribed antidepressant, venlafaxine (B1195380). While comprehensive validation data for NODDV is less abundant compared to its parent drug and major metabolite, O-desmethylvenlafaxine (ODV), this document synthesizes available data to aid in methodological selection.
The quantification of venlafaxine and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This compound, though a minor metabolite, plays a role in the overall metabolic profile of venlafaxine. Various analytical techniques have been employed for the simultaneous determination of venlafaxine and its metabolites, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent due to its high sensitivity and selectivity.
Comparative Analysis of Quantification Methods
The following table summarizes the performance characteristics of a key analytical method for the quantification of this compound. It is important to note that data for other methods like HPLC-UV or GC-MS specifically for NODDV are not extensively reported in the literature.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Analyte | This compound (NODDV) | This compound |
| Matrix | Rat Plasma | Human Plasma |
| Linearity Range | 0.200 - 20.0 ng/mL[1] | 0.5 - 500 nmol/L |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[1] | Not explicitly stated |
| Intra-day Precision | Not explicitly stated for NODDV | <6.3%[2] |
| Inter-day Precision | Not explicitly stated for NODDV | <9.9%[2] |
| Accuracy | Not explicitly stated for NODDV | Not explicitly stated |
| Recovery | Not explicitly stated for NODDV | Not explicitly stated |
| Matrix Effect | Not explicitly stated for NODDV | Not explicitly stated |
Experimental Workflow and Methodologies
A generalized workflow for the quantification of this compound and other venlafaxine metabolites in biological samples typically involves sample preparation, chromatographic separation, and detection.
Detailed Experimental Protocol (LC-MS/MS Method 1)[1]
This section provides a detailed methodology for a sensitive, selective, and reliable LC-MS/MS method developed and validated for the simultaneous quantification of venlafaxine and its five metabolites, including NODDV, in rat plasma.
-
Sample Preparation: A 50 μL aliquot of rat plasma was extracted using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).
-
Chromatographic Separation: The analytes were separated on an Agilent SB-Phenyl column (50 mm × 4.6 mm, 3.5 μm). A binary gradient of 0.1% formic acid in water versus 0.1% formic acid in acetonitrile (B52724) was used as the mobile phase at a flow rate of 0.8 mL/min.
-
Detection: Detection was performed using a mass spectrometer. The specific mass transitions for this compound were monitored.
Signaling Pathways and Logical Relationships
The metabolism of venlafaxine to its various metabolites, including this compound, is a key consideration in its pharmacological profile. The following diagram illustrates the primary metabolic pathways.
Conclusion
The quantification of this compound is achievable with a high degree of sensitivity and selectivity using LC-MS/MS. While the body of literature providing comprehensive validation data for this minor metabolite is not as extensive as for the parent drug, the available data indicates that reliable quantification is possible. Researchers should carefully consider the specific requirements of their studies when selecting and validating an analytical method. The provided data and protocols serve as a valuable starting point for developing and implementing robust quantification assays for this compound.
References
Safety Operating Guide
Proper Disposal of N,O-Didesmethylvenlafaxine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. N,O-Didesmethylvenlafaxine, a metabolite of the antidepressant venlafaxine, requires careful management due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Safety and Hazard Information
This compound is classified with specific hazards that necessitate stringent safety protocols. All personnel handling this compound must be familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Hazard Data Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[3] |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[2] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Chronic Aquatic Toxicity (Category 3) | Harmful to aquatic life with long lasting effects.[2] | P273: Avoid release to the environment. |
Experimental Protocols: Disposal Procedure
The primary recommended method for the final disposal of this compound waste is incineration at a permitted hazardous waste facility.[4] Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[5][6]
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Non-Contaminated Waste: Unused, expired, or off-specification this compound in its pure form.
-
Grossly Contaminated Materials: Items such as spill cleanup materials, weigh boats, and contaminated gloves.
-
Trace-Contaminated Sharps: Needles and syringes used for handling the compound that are not visibly contaminated with bulk quantities should be placed in a designated sharps container for hazardous waste.[4]
-
Trace-Contaminated Labware: Glassware and other labware with trace contamination should be rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol). The rinsate must be collected as hazardous waste.
-
-
Waste Collection and Storage:
-
Collect all this compound hazardous waste in a designated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.[4]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[7] The storage area should be cool, dry, and well-ventilated.[1]
-
-
Final Disposal:
Visualization of Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. idus.us.es [idus.us.es]
- 3. N,O-Didesmethyl Venlafaxine-13C-d3 ( (Mixture of Diastereomers) | Axios Research [axios-research.com]
- 4. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 5. scispace.com [scispace.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. vumc.org [vumc.org]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Personal protective equipment for handling N,O-Didesmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N,O-Didesmethylvenlafaxine, an active pharmaceutical ingredient (API). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |
| Chronic Aquatic Toxicity | 3 | H412: Harmful to aquatic life with long lasting effects. |
Signal Word: Warning[1]
Hazard Pictograms: [1]
-
GHS07: Exclamation Mark
-
GHS08: Health Hazard
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact.[2][3][4][5][6] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use. | To prevent skin contact and absorption.[3][7] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles.[7] |
| Body Protection | A laboratory coat or a disposable chemical protective coverall (e.g., DuPont™ Tyvek®). | To protect skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Required when dusts are generated. A NIOSH-approved respirator is recommended. | To prevent inhalation of the compound, especially in powder form.[8] |
Operational Plan for Handling
Adherence to a strict operational workflow is necessary to ensure safety during the handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Don the required personal protective equipment as detailed in the table above.
-
Ensure a calibrated and certified chemical fume hood or other ventilated enclosure is used for all manipulations of the solid compound.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Weigh the compound in a fume hood or other suitable ventilated enclosure to minimize inhalation of dust.
-
Prepare solutions in a well-ventilated area, preferably a chemical fume hood.
-
After handling, wash hands and any exposed skin thoroughly.
-
-
First-Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[9]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.[10]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Non-Contaminated Waste: Unused, expired, or off-specification this compound in its pure form, as well as grossly contaminated items (e.g., spill cleanup materials), should be considered hazardous pharmaceutical waste.[10]
-
Trace-Contaminated Sharps: Needles and syringes used for handling the compound that are not visibly contaminated with bulk quantities should be disposed of in a designated sharps container for hazardous waste.[10]
-
Empty Containers: Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
-
Waste Collection and Storage:
-
Collect all this compound hazardous waste in designated, leak-proof containers that are compatible with the chemical.
-
Containers must be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
-
The primary recommended method for the final disposal of this type of waste is incineration at a permitted hazardous waste facility.[10]
-
Do not dispose of this compound waste down the drain or in the regular trash.[1][10]
-
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Pharmaceutical PPE [respirex.com]
- 3. safetyware.com [safetyware.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 6. 3mindia.in [3mindia.in]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
